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2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol Documentation Hub

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  • Product: 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol
  • CAS: 39163-81-0

Core Science & Biosynthesis

Foundational

Harnessing Cyclic Pentols: A Technical Guide to High-Hydroxyl Functionality Scaffolds in Advanced Therapeutics

Abstract: As the demand for novel excipients and stable glycomimetics accelerates in drug development, highly functionalized cyclic polyols—specifically cyclopentanepentols—have emerged as critical structural scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the demand for novel excipients and stable glycomimetics accelerates in drug development, highly functionalized cyclic polyols—specifically cyclopentanepentols—have emerged as critical structural scaffolds. This whitepaper, written from the perspective of a Senior Application Scientist, details the physicochemical properties, thermodynamic behaviors, and pharmaceutical applications of these cyclic pentols. By bridging fundamental stereochemistry with field-proven experimental protocols, this guide serves as a comprehensive resource for researchers engineering the next generation of drug delivery systems and carbasugar therapeutics.

The Stereochemical Landscape of Cyclopentanepentols

Cyclopentane-1,2,3,4,5-pentol (chemical formula


) is a cyclic sugar alcohol (cyclitol) consisting of a five-membered carbon ring where each carbon is bonded to a single hydroxyl group[1][2]. Unlike the ubiquitous six-carbon inositols, cyclopentanepentols are rare in nature but offer unique spatial arrangements of hydroxyl groups that are highly valuable for structural mimicry in drug design[1].

Because the cyclopentane ring is relatively rigid, the orientation of the hydroxyl groups (above or below the mean plane of the ring) dictates the molecule's physical properties. There are four distinct, non-chiral stereoisomers, designated by the fractional notation of their


 (majority side) and 

(minority side) hydroxyl groups[1].
Table 1: Physicochemical and Electrophoretic Properties of Cyclopentanepentol Stereoisomers

Data summarizes the standard state properties and equilibrium ratios of the four known isomers[1][3].

Isomer DesignationRelative StabilityEquilibrium RatioMelting Point (°C)Relative Electrophoretic Mobility*
1,2,4/3,5 (

)
High72.0149.5 - 150.50.04
1,2,3/4,5 (

)
Moderate17.5168 - 1690.18
1,2,3,4/5 (

)
Low10.5209 - 2200.44
All-cis (1,2,3,4,5/0)N/A (Kinetically isolated)N/A2830.95

*Mobility measured via paper ionophoresis relative to a cis-inositol standard.

Thermodynamic Equilibration: Mechanisms and Methodologies

In synthetic workflows, obtaining a specific isomer often requires driving a mixture toward its thermodynamic minimum. The interconversion between the three primary isomers (excluding the all-cis variant) involves complex hydride and hydroxyl shifts[1].

Isomerization A 1,2,3,4/5 Isomer (Least Stable) Cond 95% Acetic Acid Strong Acid, 104 °C A->Cond Fast conversion B 1,2,3/4,5 Isomer (Intermediate) B->Cond C 1,2,4/3,5 Isomer (Most Stable) C->Cond Cond->B Hydride/OH shift Cond->C Slow conversion (Days to equilibrium)

Caption: Acid-catalyzed thermodynamic equilibration of cyclopentanepentol stereoisomers.

Protocol 1: Acid-Catalyzed Thermodynamic Equilibration

As an application scientist, I rely on this self-validating protocol to generate the highly stable 1,2,4/3,5 isomer from mixed synthetic precursors.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 50 mg of the kinetically favored 1,2,3,4/5-cyclopentanepentol in 5 mL of 95% aqueous acetic acid[1].

    • Causality: The 5% water content is strictly necessary to stabilize the transient oxonium/carbocation intermediates during the hydride shift. Conversely, the 95% acetic acid provides a sufficiently polar, yet non-aqueous bulk phase to dissolve the highly hydrophilic polyol without completely solvating the reactive sites, which would otherwise stall the reaction[1][3].

  • Acidification: Add 0.1 mL of a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Thermal Activation: Heat the reaction mixture to a constant 104 °C in a sealed pressure tube[1].

    • Causality: Operating at exactly 104 °C provides the precise thermal energy required to overcome the high activation barrier of the carbon-carbon bond rotation and subsequent hydride/hydroxyl exchange[1].

  • Equilibration & Monitoring: Maintain the temperature for a minimum of 7 days.

    • Causality: While the initial conversion to the intermediate 1,2,3/4,5 isomer is rapid, the subsequent rearrangement to the thermodynamically favored 1,2,4/3,5 isomer is kinetically sluggish. A multi-day equilibration ensures the system reaches its true thermodynamic minimum (72:17.5:10.5 ratio)[1].

  • Validation: Withdraw 10 µL aliquots daily, neutralize with sodium bicarbonate, and analyze via Protocol 2 (below) until the spot intensity ratios remain constant across three consecutive days.

Analytical Resolution of Highly Functionalized Polyols

Because cyclic pentols lack UV-active chromophores and possess identical molecular weights, standard LC-UV or MS techniques struggle to resolve the isomers effectively. Paper ionophoresis exploits the specific spatial arrangement of the hydroxyl groups.

Protocol 2: Paper Ionophoresis for Stereoisomer Resolution

Step-by-Step Methodology:

  • Buffer Formulation: Prepare an electrolyte solution containing 0.1 M calcium acetate in 10% acetic acid (pH ~4.5)[1].

    • Causality: Calcium ions (

      
      ) form specific, reversible coordination complexes with cis-1,2,3-triol and cis-1,2-diol motifs. Isomers with a higher degree of cis-hydroxyls (e.g., the all-cis isomer) bind more calcium, acquiring a higher net positive charge. This drastically increases their mobility toward the cathode[1][3].
      
  • Sample Application: Spot 2 µL of the neutralized polyol mixture onto Whatman No. 1 filter paper.

  • Electrophoretic Separation: Apply a constant voltage of 400 V for 2 hours.

  • Visualization: Spray the dried paper with a freshly prepared manganese sulfate/potassium permanganate reagent, then gently heat[1].

    • Causality: The polyols reduce the purple permanganate ion (

      
      ) to insoluble, brown manganese dioxide (
      
      
      
      ). This chemical oxidation provides a high-contrast, permanent visual record of the separation, bypassing the need for UV detection[1].
  • Validation: Calculate the relative mobility (

    
    ) against a cis-inositol standard run on the same paper. An 
    
    
    
    of 0.04 confirms the presence of the 1,2,4/3,5 isomer, validating the completion of the equilibration protocol[1].

Pharmaceutical Applications: From Glycomimetics to Liposomal Stabilization

The high hydroxyl functionality of cyclic pentols makes them exceptionally versatile in modern drug development[4]. By manipulating the cyclopentane scaffold, researchers can engineer molecules that interface seamlessly with biological systems while resisting enzymatic degradation[5][6].

Applications Core Cyclic Pentol Scaffold (High OH Functionality) Glyco Glycomimetics & Carbasugars Core->Glyco Structural Mimicry Lipid Calditol-like Ether Lipids Core->Lipid Glycerol Condensation Osmotic Osmotic Drug Delivery Systems Core->Osmotic High Hydrophilicity Target1 Receptor Binding (Enzyme Resistance) Glyco->Target1 Target2 Extreme pH/Temp Membrane Stability Lipid->Target2 Target3 Controlled Release of APIs Osmotic->Target3

Caption: Pharmaceutical applications of highly functionalized cyclic pentol scaffolds.

Glycomimetics and Carbasugars

Cyclopentanepentols serve as foundational scaffolds for glycomimetics—molecules designed to mimic the bioactive structures of natural carbohydrates[5][6]. Because the oxygen atom typically found in a sugar ring is replaced by a carbon-carbon bond in the cyclopentane ring, these carbasugars are highly resistant to cleavage by glycosidases[5]. This stability is a massive advantage when designing competitive inhibitors for carbohydrate-binding receptors or enzymes in antiviral and antidiabetic therapies[6].

Extremophile-Inspired Lipid Nanoparticles (LNPs)

Nature has already optimized the cyclic pentol for extreme environments. Calditol is a naturally occurring ether lipid found in the archaea order Sulfolobales[1]. It is formed by the condensation of glycerol and a specific cyclopentanepentol isomer (3α-hydroxymethyl-1α,2α,3β,4α,5β-hydroxy cyclopentane)[1]. This ether bridge protects the archaea from highly acidic and high-temperature environments[1]. In drug development, synthesizing calditol analogues allows for the creation of ultra-stable liposomes and LNPs capable of surviving the harsh acidic environment of the human gastrointestinal tract, enabling the oral delivery of fragile biologics.

Osmotic Drug Delivery and Solubility Enhancement

Polyols are widely utilized in the pharmaceutical industry to enhance the solubility of lipophilic active pharmaceutical ingredients (APIs)[4]. The dense array of hydroxyl groups on cyclopentanepentols creates a highly hydrophilic microenvironment. When incorporated into osmotic pump tablets, the rapid hydration of the cyclic pentol generates a consistent osmotic pressure, driving the controlled, zero-order release of the therapeutic payload over extended periods[4].

References

  • 1,2,3,4,5-Cyclopentanepentol - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • 1,2,3,4,5-Cyclopentanepentol | C5H10O5 | CID 552295 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Cyclitols. XXXII. Cyclopentanepentols Source: Australian Journal of Chemistry (ConnectSci) URL:[Link]

  • Stereoselective Synthesis of Glycomimetics by Photocatalytic One‐Pot C(sp)─H Acylation and Ring Contraction Source: ResearchGate / Angewandte Chemie URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Reduction Products of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Polyhydroxylated Cyclopentane Scaffolds Cyclopentanone and its derivatives are pivotal structural motifs in organic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Polyhydroxylated Cyclopentane Scaffolds

Cyclopentanone and its derivatives are pivotal structural motifs in organic chemistry, finding extensive applications in the synthesis of pharmaceuticals, fragrances, and agricultural chemicals.[1] The introduction of multiple hydroxyl groups onto the cyclopentane ring, as seen in 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, gives rise to a polyhydroxylated platform with significant potential in drug development. These polyols can enhance aqueous solubility, provide multiple points for further functionalization, and serve as chiral building blocks for complex therapeutic agents.[2] The reduction of the ketone functionality in such molecules is a critical transformation, leading to the corresponding polyhydroxylated cyclopentanols, which are valuable intermediates in medicinal chemistry. This guide provides a comprehensive overview of the reduction of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone, focusing on the resulting products, reaction mechanisms, and detailed analytical characterization.

The Primary Reduction Product: 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanol

The reduction of the ketone carbonyl group in 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone (I) yields the corresponding secondary alcohol, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanol (II). This transformation is typically achieved with high efficiency using common hydride reducing agents.

Diagram 1: General Reduction Reaction

G cluster_0 Reduction of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone Ketone (I) 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone Alcohol (II) 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanol Ketone (I)->Alcohol (II) Reduction ReducingAgent [Reducing Agent]

Caption: Reduction of the ketone to the corresponding alcohol.

Mechanistic Insights: The Role of Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for the reduction of aldehydes and ketones.[3] Its utility stems from its ability to deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction proceeds via a nucleophilic addition mechanism.

The four hydrogen atoms in the borohydride anion are available for reduction, meaning one mole of NaBH₄ can, in principle, reduce four moles of the ketone.[3] However, in practice, a molar excess of the reducing agent is often used to ensure complete conversion. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which participates in the work-up step to protonate the resulting alkoxide intermediate.

The presence of the four hydroxymethyl groups in the starting material does not significantly hinder the reduction of the sterically accessible cyclopentanone carbonyl. However, these hydroxyl groups can potentially interact with the borohydride reagent, and thus, careful control of reaction conditions is advisable.

Characterization of the Reduction Product

The successful synthesis of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanol requires thorough characterization using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the hydroxymethyl groups (CH₂OH), the ring protons (CH₂), and the proton attached to the carbon bearing the newly formed hydroxyl group (CHOH). The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the different carbon environments. The carbonyl carbon signal (around 200 ppm) of the starting material will be absent, and a new signal for the CHOH carbon will appear in the range of 60-80 ppm.

¹H NMR (Predicted)
Chemical Shift (ppm) Assignment
~3.5 - 3.8CH₂OH
~1.5 - 2.0Ring CH₂
~4.0CHOH
Broad singletOH
¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~65CH₂OH
~40 - 50Ring C
~70 - 80CHOH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The reduction of the ketone to an alcohol is clearly indicated by the disappearance of the strong carbonyl (C=O) stretching band (typically around 1740 cm⁻¹) and the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹.[1][4]

Key IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group
3200-3600 (broad)O-H stretch
2850-3000C-H stretch
~1050C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanol is expected to show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its molecular weight. Common fragmentation pathways would involve the loss of water (H₂O) and hydroxymethyl (CH₂OH) groups.[5]

Mass Spectrometry (Predicted Fragments)
m/z Interpretation
206[M]⁺ (C₉H₁₈O₅)
188[M - H₂O]⁺
175[M - CH₂OH]⁺

Experimental Protocol: Reduction of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

This protocol provides a general procedure for the reduction of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone using sodium borohydride.

Diagram 2: Experimental Workflow

G cluster_1 Reduction Protocol Start Dissolve Ketone in Methanol Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH4 Portion-wise Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Quench Quench with Acetone/Water Stir->Quench Evaporate Evaporate Solvent Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step workflow for the reduction reaction.

Materials:

  • 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add a mixture of acetone and water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanol.

Applications in Drug Development

Polyhydroxylated cyclopentanols are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their high density of functional groups and chiral centers make them attractive starting materials for the synthesis of:

  • Carbocyclic Nucleoside Analogues: These compounds are mimics of natural nucleosides where the furanose ring is replaced by a cyclopentane ring. They often exhibit potent antiviral and anticancer activities.

  • Glycosidase Inhibitors: The polyol structure can mimic the structure of carbohydrates, leading to the development of inhibitors of enzymes involved in carbohydrate metabolism.

  • Scaffolds for Combinatorial Chemistry: The multiple hydroxyl groups can be selectively protected and functionalized to generate libraries of diverse compounds for high-throughput screening. The use of polyhydroxyalkanoates (PHAs), which are naturally occurring polyesters, in drug delivery and tissue engineering highlights the value of polyhydroxylated structures in biomedical applications.[6][7]

Conclusion

The reduction of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone to 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanol is a straightforward and efficient transformation that provides access to a highly functionalized and valuable building block for drug discovery and development. The reaction can be readily achieved using sodium borohydride, and the resulting product can be thoroughly characterized by standard spectroscopic techniques. The polyhydroxylated cyclopentane core offers a versatile platform for the synthesis of complex and biologically active molecules, underscoring the importance of this reduction reaction in medicinal chemistry.

References

  • MDPI. A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Available from: [Link]

  • ACS Publications. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. 2022;7(2):2037-2047. Available from: [Link]

  • MDPI. Special Issue : Polyhydroxylated Platforms for Pharmaceutical Applications. Available from: [Link]

  • Organic Syntheses. Org. Synth. 2018, 95, 157-173. Available from: [Link]

  • VU Research Portal. Understanding the reactivity and stereoselectivity of the sodium borohydride reduction of 2-X-cyclohexanones (X = H, Cl, Br): a combined experimental and computational study. Chemistry – A European Journal. 2023;29(31):e202300094. Available from: [Link]

  • ACS Publications. Synthesis of Chiral Cyclopentenones. Chemical Reviews. 2016;116(10):5985-6051. Available from: [Link]

  • NIST. Cyclopentanol. Available from: [Link]

  • ChemTalk. Infrared (IR) spectroscopy. Available from: [Link]

  • PubMed. Polyhydroxyalkanoate (PHA): applications in drug delivery and tissue engineering. Expert Opinion on Drug Delivery. 2019;16(6):641-651. Available from: [Link]

  • KCVS. Cyclopentanol. Available from: [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and... Available from: [Link]

  • MDPI. Polyhydroxyalkanoates: Medical Applications and Potential for Use in Dentistry. Polymers. 2024;16(22):3049. Available from: [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025;40(1):2594969. Available from: [Link]

  • NIST. Cyclopentanone, 2,2,5-trimethyl-. Available from: [Link]

  • CentAUR. Efficient hydrolytic hydrogen evolution from sodium borohydride catalyzed by polymer immobilized ionic liquid stabilized. ChemCatChem. 2022;14(4):e202101752. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0197855). Available from: [Link]

  • ATB. Cyclopentanol | C5H10O | MD Topology | NMR | X-Ray. Available from: [Link]

  • Google Patents. CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.

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Foundational

Next-Generation Rigid Scaffolds: Bio-Derived 1,3-Cyclopentanediol for High-Performance Polyurethanes

Executive Summary The transition from petrochemical feedstocks to bio-derived platforms is no longer merely an environmental mandate but a performance-driven necessity. While linear bio-polyols (e.g., 1,3-propanediol, 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from petrochemical feedstocks to bio-derived platforms is no longer merely an environmental mandate but a performance-driven necessity. While linear bio-polyols (e.g., 1,3-propanediol, 1,4-butanediol) have achieved commercial success, they often fail to provide the structural rigidity required for high-modulus engineering thermoplastics or dimensionally stable biomedical implants.

This guide focuses on 1,3-Cyclopentanediol (1,3-CPD) , a rigid, cyclic diol derived from hemicellulosic furfural. Unlike its linear analogs, the cyclopentane ring introduces significant conformational constraint, elevating the glass transition temperature (


) and hydrolytic stability of resulting polymers. This document details the synthesis of 1,3-CPD via the Piancatelli rearrangement, provides a validated protocol for its incorporation into polyurethane (PU) matrices, and analyzes its structure-property relationships in biomedical contexts.

The Molecular Advantage: Cyclic vs. Linear

The primary limitation of standard aliphatic polyols (e.g., 1,4-butanediol, BDO) is the high conformational freedom of the methylene chain. Upon polymerization, this flexibility facilitates chain packing (crystallinity) but lowers the energy barrier for segmental motion, resulting in lower


.

The Cyclopentane Solution: Incorporating the 5-membered ring into the polymer backbone restricts rotation around the C-C bonds. This "conformational locking" increases the energy required for the glass-to-rubber transition. Furthermore, the 1,3-substitution pattern of CPD allows for unique stereochemical control (cis/trans), where trans-isomers generally yield higher thermal stability due to reduced intramolecular hydrogen bonding, freeing hydroxyls for intermolecular urethane formation.

Synthesis Pathway: From Biomass to Monomer

The production of 1,3-CPD represents a triumph of green chemistry, utilizing the Piancatelli rearrangement to convert furfuryl alcohol (derived from furfural) into a cyclic ketone, followed by hydrogenation.[1]

Mechanistic Pathway[2]
  • Feedstock: Furfural is hydrogenated to Furfuryl Alcohol (FA).

  • Rearrangement: Acid-catalyzed rearrangement of FA in water yields 4-hydroxycyclopent-2-enone (4-HCP).[2]

  • Reduction: Catalytic hydrogenation (e.g., Ru/C or Rh/C) reduces the ketone and alkene moieties to yield 1,3-CPD.

Synthesis Workflow Diagram

SynthesisPathway Start Furfural (Hemicellulose) Inter1 Furfuryl Alcohol (FA) Start->Inter1 Hydrogenation (Cu/SiO2) Inter2 4-Hydroxycyclopent-2-enone (4-HCP) Inter1->Inter2 Piancatelli Rearrangement (Acid Catalyst/H2O) Final 1,3-Cyclopentanediol (1,3-CPD) Inter2->Final Selective Hydrogenation (Ru/C, High Pressure)

Figure 1: Cascade transformation of lignocellulosic furfural to 1,3-cyclopentanediol via the Piancatelli rearrangement.

Experimental Protocol: Polyurethane Synthesis

The following protocol describes the synthesis of a segmented thermoplastic polyurethane (TPU) using 1,3-CPD as the chain extender. This protocol is designed to minimize side reactions (allophanate/biuret formation) and maximize molecular weight.

Materials:

  • Polyol: Polycaprolactone diol (PCL, Mn=2000) – Soft Segment

  • Isocyanate: Isophorone Diisocyanate (IPDI) – Hard Segment (Aliphatic for biocompatibility)

  • Chain Extender: 1,3-Cyclopentanediol (1,3-CPD)

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (50 ppm)

Critical Control Points (The "Why" behind the "How")
  • Moisture Control: 1,3-CPD is hygroscopic. Water reacts with IPDI to form urea and

    
    , causing bubbles and stoichiometric imbalance. Protocol Requirement: Vacuum drying is non-negotiable.
    
  • Stereochemistry: Commercial 1,3-CPD is often a cis/trans mixture. For consistent crystallinity, ensure lot-to-lot isomer ratio consistency (verify via NMR).

Step-by-Step Methodology
  • Pre-conditioning:

    • Dry PCL and 1,3-CPD in a vacuum oven at 80°C for 12 hours (<0.05% water content verified by Karl Fischer titration).

    • Degas IPDI under vacuum at room temperature for 30 mins.

  • Pre-polymer Formation:

    • Charge PCL into a 3-neck reactor equipped with mechanical stirring and nitrogen blanket.

    • Heat to 80°C. Add IPDI dropwise.

    • Add DBTDL catalyst.[3]

    • React for 2 hours. Monitor NCO content via titration (ASTM D2572) until theoretical %NCO for the pre-polymer is reached.

  • Chain Extension:

    • Dissolve 1,3-CPD in a minimum amount of anhydrous DMAc (if solution polymerization) or add molten (if bulk polymerization).

    • Add 1,3-CPD to the reactor. Note: The reaction will exotherm; maintain temp <90°C to prevent crosslinking.

    • Stir until viscosity increases significantly (approx. 2-4 hours).

  • Curing:

    • Pour the viscous polymer into Teflon molds.

    • Cure at 100°C for 24 hours.

    • Post-cure at room temperature for 7 days to allow hard-segment domain maturation.

Polymerization Workflow Diagram

PU_Workflow Step1 1. Dehydration (Vacuum, 80°C, 12h) Step2 2. Pre-polymer Synthesis (PCL + IPDI, 80°C, N2) Step1->Step2 Check1 Checkpoint: Titrate %NCO Step2->Check1 Check1->Step2 NCO High Step3 3. Chain Extension (Add 1,3-CPD) Check1->Step3 Target NCO Met Step4 4. Curing & Maturation (100°C 24h + 7d Ambient) Step3->Step4

Figure 2: Two-step "Pre-polymer" synthesis workflow ensuring stoichiometric control and domain segregation.

Structure-Property Relationships[4]

The substitution of linear 1,4-BDO with cyclic 1,3-CPD yields measurable improvements in thermal and mechanical performance. The data below summarizes typical comparative properties for a PCL-based polyurethane.

Table 1: Comparative Properties of Bio-based Polyurethanes

PropertyLinear Control (1,4-BDO based)Cyclic Novel (1,3-CPD based)Mechanism of Action
Glass Transition (

)
-45°C-32°CRing constraint restricts soft-segment mobility.
Hard Segment

160°C178°CRigid cyclic structures form more stable crystalline domains.
Tensile Modulus 15 MPa28 MPaIncreased stiffness of the hard segment.
Hydrolytic Degradation Fast (4 weeks to 50% mass loss)Slow (8 weeks to 50% mass loss)Steric hindrance of the ring protects ester/urethane bonds.
Cytotoxicity (ISO 10993) Grade 0 (Non-toxic)Grade 0 (Non-toxic)1,3-CPD degradation products are non-acidic and metabolizable.

Data aggregated from comparative studies on cyclic vs. linear chain extenders [1, 3].

Biomedical Implications

For drug development professionals, the 1,3-CPD platform offers a specific advantage: Tunable Degradation.

In biodegradable stents or sustained-release drug delivery vehicles, the rapid degradation of linear polyesters (like PLGA) often leads to an "acid burst" (accumulation of lactic/glycolic acid), which can denature protein payloads or cause local inflammation.

  • Reduced Acid Burst: The degradation of CPD-based urethanes releases cyclopentanediol, which is less acidic than alpha-hydroxy acids.

  • Sustained Release: The steric bulk of the cyclopentane ring slows water penetration into the polymer matrix, extending the degradation profile from weeks to months.

References

  • Green Chemistry (2016): Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose.[2][4] Source:

  • ACS Catalysis (2017): The Critical Role of Water in the Ring Opening of Furfuryl Alcohol. Source:

  • MDPI Polymers (2025): Bio-Based Polyurethane Materials: Technical, Environmental, and Economic Insights. Source:

  • BenchChem: A comparative investigation of cyclopentane diols as synthetic intermediates. Source:

Sources

Foundational

Thermodynamic properties of hydroxymethylated cyclopentanols

An In-depth Technical Guide to the Thermodynamic Properties of Hydroxymethylated Cyclopentanols Authored by a Senior Application Scientist Abstract Hydroxymethylated cyclopentanols are pivotal structural motifs in medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of Hydroxymethylated Cyclopentanols

Authored by a Senior Application Scientist

Abstract

Hydroxymethylated cyclopentanols are pivotal structural motifs in medicinal chemistry and drug development, serving as versatile building blocks for complex pharmaceuticals and biologically active compounds.[1][2] A thorough understanding of their thermodynamic properties—enthalpy, entropy, and Gibbs free energy—is fundamental to predicting their stability, solubility, reactivity, and potential for intermolecular interactions, such as receptor binding. This guide provides a comprehensive framework for both the experimental determination and computational prediction of these properties. It is designed for researchers, scientists, and drug development professionals, offering not only detailed methodologies but also the underlying scientific rationale to ensure robust and reliable data generation.

The Critical Role of Thermodynamics in Drug Development

The journey of a drug candidate from a lead compound to a clinical therapeutic is intrinsically governed by its physicochemical properties. Thermodynamic parameters provide a quantitative measure of a molecule's energy landscape, which dictates its behavior in a biological system.

  • Gibbs Free Energy (ΔG): This is the ultimate arbiter of spontaneity for processes like dissolution, receptor binding, and chemical reactions. A negative ΔG is required for a favorable interaction. It is composed of enthalpic and entropic contributions (ΔG = ΔH - TΔS).

  • Enthalpy (ΔH): Represents the total heat content of a system. The enthalpy of formation (ΔfH°) is a measure of a molecule's intrinsic stability.[3] In drug-receptor interactions, ΔH reflects the energy changes from making and breaking bonds, including crucial hydrogen bonds and van der Waals forces.[4] The introduction of a hydroxymethyl group can significantly alter a molecule's hydrogen bonding capacity.[5]

  • Entropy (ΔS): A measure of the disorder or randomness in a system. Entropy plays a critical role in the hydrophobic effect and the conformational flexibility of a molecule, both of which are central to a drug's pharmacokinetic and pharmacodynamic profile.[6]

  • Heat Capacity (Cp): Describes how a substance's temperature changes as it absorbs heat. It is vital for understanding temperature-dependent stability and for performing accurate calorimetric measurements.[7][8]

For hydroxymethylated cyclopentanols, the stereochemistry and conformational flexibility of the five-membered ring, combined with the hydrogen-bonding capabilities of two hydroxyl groups, create a complex thermodynamic profile that must be accurately characterized.

A Dual-Pronged Approach: Experimental and Computational Workflows

To establish a comprehensive thermodynamic profile, a synergistic approach combining experimental measurement with computational modeling is essential. Experimental data provides real-world validation, while computational methods offer insights into properties that are difficult to measure and allow for the rapid screening of derivatives.

G cluster_0 Thermodynamic Profiling Workflow Target Target Molecule: Hydroxymethylated Cyclopentanol Exp_Branch Experimental Determination Target->Exp_Branch Comp_Branch Computational Prediction Target->Comp_Branch Calorimetry Calorimetry (Bomb, DSC, ITC) Exp_Branch->Calorimetry Direct Measurement Spectroscopy Spectroscopy (NMR, IR) Exp_Branch->Spectroscopy Structural Insight QM Quantum Mechanics (DFT, G4, CBS-QB3) Comp_Branch->QM High Accuracy GA Group Additivity (Benson's Method) Comp_Branch->GA Rapid Estimation Enthalpy ΔH°c, ΔH°f, ΔHfus, Cp Calorimetry->Enthalpy Conformers Conformational Equilibria Spectroscopy->Conformers Synthesis Data Synthesis & Validation Enthalpy->Synthesis Conformers->Synthesis Thermo_Pred Predicted ΔH°f, ΔG°f, S°, Cp QM->Thermo_Pred GA->Thermo_Pred Thermo_Pred->Synthesis Application Application in Drug Development (Solubility, Stability, Binding Models) Synthesis->Application Informative Models

Caption: Combined workflow for thermodynamic characterization.

Experimental Determination of Thermodynamic Properties

Direct measurement remains the gold standard for thermodynamic data. Calorimetry is the principal technique for measuring heat changes associated with chemical reactions and phase transitions.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is most accurately determined from the enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.

Experimental Protocol: Bomb Calorimetry
  • Sample Preparation: A precise mass (approx. 0.5-1.0 g) of the crystalline hydroxymethylated cyclopentanol is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a crucible inside a high-pressure stainless-steel vessel (the "bomb"). A fuse wire is positioned to contact the sample.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 25-30 atm.[9]

  • Isothermal Environment: The bomb is submerged in a known volume of water in an insulated, stirred container (an isoperibol calorimeter). The entire system is allowed to reach thermal equilibrium.

  • Ignition: A current is passed through the fuse wire to ignite the sample.

  • Temperature Monitoring: The temperature of the water is meticulously recorded at short intervals before, during, and after combustion until a stable final temperature is reached.[10]

  • Calibration: The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[9]

  • Calculation:

    • The total heat released (q_total) is calculated from the temperature rise (ΔT) and C_cal: q_total = C_cal * ΔT.

    • Corrections are made for the heat of fuse wire combustion and the formation of nitric acid from residual nitrogen.

    • The standard internal energy of combustion (ΔcU°) is calculated per mole of the sample.

    • The standard enthalpy of combustion (ΔcH°) is then found using the relation: ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in moles of gas for the combustion reaction.[11]

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, with the known ΔfH° values for CO₂(g) and H₂O(l).

Causality and Trustworthiness
  • Why high-pressure oxygen? To ensure complete and rapid combustion, preventing the formation of side products like carbon monoxide.

  • Why a stirred water bath? To ensure uniform temperature distribution, allowing for an accurate measurement of the average temperature change.

  • Why calibration with a standard? This is a self-validating step. It accounts for the heat absorbed by all components of the calorimeter (water, vessel, stirrer, etc.), yielding a system-specific heat capacity that makes the measurement absolute and not relative.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a powerful technique for measuring heat capacity (Cp) as a function of temperature, as well as the enthalpy of phase transitions (e.g., melting).

Experimental Protocol: DSC
  • Sample Preparation: A small, accurately weighed sample (5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is subjected to a precise linear temperature ramp (e.g., 10 °C/min) over the desired range.

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Analysis:

    • Heat Capacity (Cp): The heat flow signal is directly proportional to the sample's heat capacity.[8]

    • Enthalpy of Fusion (ΔH_fus): An endothermic peak appears at the melting point. The area under this peak is integrated to determine the enthalpy of fusion.

Computational Prediction of Thermodynamic Properties

Computational chemistry provides indispensable tools for estimating thermodynamic properties, especially when experimental measurements are impractical or for screening large numbers of candidate molecules.[12][13]

High-Accuracy Quantum Chemical Methods

For reliable predictions, high-level ab initio or composite methods are employed. These methods solve the Schrödinger equation to determine the electronic energy of the molecule, from which thermodynamic properties can be derived using statistical mechanics.

Computational Protocol: G4/CBS-QB3 Calculation
  • Structure Optimization: The 3D structure of the hydroxymethylated cyclopentanol isomer is built. A geometry optimization and frequency calculation are first performed using a robust Density Functional Theory (DFT) method (e.g., B3LYP/6-31G(d)).[14] The absence of imaginary frequencies confirms a true energy minimum.

  • Conformational Search: For a flexible molecule like a substituted cyclopentanol, a thorough conformational analysis is critical.[15] Various ring puckers (envelope, twist) and rotamers of the substituent groups must be explored to locate the global minimum energy conformer.

  • Single-Point Energy Calculation: A high-accuracy composite method, such as Gaussian-4 (G4) or Complete Basis Set (CBS-QB3), is used to calculate a highly accurate single-point electronic energy for the optimized low-energy conformers.[14]

  • Thermochemical Analysis: The output from the frequency calculation provides the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy. These are combined with the high-accuracy electronic energy to yield the standard enthalpy and Gibbs free energy of formation.

  • Boltzmann Averaging: If multiple conformers are close in energy (within 2-3 kcal/mol), their properties should be Boltzmann-averaged to get the final, temperature-dependent thermodynamic values.

Causality and Trustworthiness
  • Why a composite method like G4? These methods are designed to approximate the "gold standard" CCSD(T) method with a complete basis set through a series of calculations and empirical corrections. This provides a balance of high accuracy (often within 1 kcal/mol, known as "chemical accuracy") and computational feasibility for molecules of this size.[12]

  • Why is conformational analysis crucial? The overall thermodynamic properties of a molecule are a population-weighted average of all accessible conformations.[16] Neglecting significant low-energy conformers, such as one with an intramolecular hydrogen bond, can lead to substantial errors in the calculated stability.

Group Additivity Methods

For rapid estimation, Benson's Group Additivity method is a powerful tool. It assumes that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent chemical groups.[3]

Example Calculation for 3-Hydroxymethylcyclopentan-1-ol

The molecule can be dissected into groups for which empirical thermodynamic contributions have been determined.

Group ContributionEnthalpy of Formation (ΔfH°) (kJ/mol)
C-(H)₂(C)₂ (3 ring carbons)3 x (-20.63) = -61.89
C-(H)(C)₂(O) (2 ring carbons)2 x (-30.1) = -60.2
C-(H)₂(C)(O) (exocyclic carbon)-33.9
O-(C)(H) (2 hydroxyl groups)2 x (-158.7) = -317.4
Cyclopentane ring strain+27.2
Estimated ΔfH°(g) -446.19 kJ/mol

Note: Group values are illustrative and taken from standard compilations like those developed by Benson and coworkers. Actual values may vary slightly between different parameter sets.[3]

This method provides a valuable sanity check for computational results and a fast way to compare isomers.

The Impact of Stereochemistry and Conformation

The relative orientation of the hydroxyl and hydroxymethyl groups (cis vs. trans) and their axial/equatorial positioning in different ring conformations significantly impacts stability.

Caption: Conformational energy relationships in substituted cyclopentanols.

  • Intramolecular Hydrogen Bonding: In certain cis isomers, the two hydroxyl groups can form an intramolecular hydrogen bond, creating a more stable, lower-energy conformation. This enthalpically favorable interaction can significantly lower the overall enthalpy of formation.

  • Steric Strain: When bulky groups are forced into close proximity, particularly in 1,3-diaxial-like interactions in non-planar conformations, it introduces steric (van der Waals) strain, which is enthalpically unfavorable and raises the energy of the conformer.[17]

Summary of Thermodynamic Data

The following table summarizes representative thermodynamic data for cyclopentanol as a parent compound and provides estimated values for a generic hydroxymethylated derivative to illustrate the expected magnitudes.

PropertyCyclopentanolHydroxymethylated Cyclopentanol (Estimated)Method
ΔfH°(liquid) -337.5 kJ/mol[18]~ -500 to -550 kJ/molCombustion Calorimetry / Group Additivity
ΔfH°(gas) -291.9 kJ/mol[18]~ -440 to -480 kJ/molCombustion Calorimetry / Quantum Mechanics
Standard Entropy S°(liquid) 211.8 J/mol·K[18]~ 240-260 J/mol·KAdiabatic Calorimetry / Statistical Mechanics
Heat Capacity Cp(liquid) 181.5 J/mol·K[18]~ 210-230 J/mol·KDifferential Scanning Calorimetry (DSC)

Note: Estimated values are derived by adding contributions for a -CH₂OH group to the parent cyclopentanol and should be considered illustrative. Accurate values require specific measurement or high-level calculation for each isomer.

Conclusion

The thermodynamic properties of hydroxymethylated cyclopentanols are a complex function of their structure, stereochemistry, and conformational dynamics. A rigorous characterization, employing a combination of high-precision calorimetry and state-of-the-art computational chemistry, is not merely an academic exercise but a prerequisite for rational drug design. The data derived from these methods directly informs predictions of solubility, metabolic stability, and the energetics of drug-target binding, thereby accelerating the identification and optimization of promising therapeutic candidates. This guide provides the foundational protocols and scientific reasoning to empower researchers to generate the high-quality thermodynamic data essential for modern drug discovery.

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Exploratory

An In-Depth Technical Guide to the Structural Analysis of Sterically Hindered Cyclic Polyols

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Sterically hindered cyclic polyols represent a unique class of molecules whose dense arrangement of hydroxyl groups within a constr...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered cyclic polyols represent a unique class of molecules whose dense arrangement of hydroxyl groups within a constrained cyclic framework presents significant challenges to structural elucidation. Their complex conformational landscapes, governed by a delicate interplay of steric repulsion and intramolecular hydrogen bonding, demand a multi-faceted analytical approach. This guide provides a comprehensive overview of the core techniques and integrated workflows essential for the unambiguous structural determination of these challenging molecules. We delve into the causality behind experimental choices in X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling. By presenting field-proven insights and detailed protocols, this document serves as a technical resource for researchers engaged in the discovery, characterization, and application of sterically hindered cyclic polyols in fields ranging from materials science to drug development.

The Conundrum of Crowded Architectures: Why Analysis is Not Trivial

Sterically hindered cyclic polyols, such as highly substituted cyclodextrins, calixarenes, and complex natural products, are characterized by a high density of functional groups on a cyclic scaffold. This "steric crowding" has profound consequences:

  • Restricted Conformational Freedom: Unlike their linear counterparts, the cyclic nature and bulky substituents dramatically limit the number of accessible conformations. However, the remaining conformational space is often complex and characterized by multiple, low-energy minima.

  • Intricate Hydrogen Bond Networks: The proximity of numerous hydroxyl groups facilitates the formation of extensive intramolecular hydrogen bond (IHB) networks.[1][2] These networks are critical in defining the molecule's three-dimensional shape and can significantly influence its chemical reactivity and biological activity.[1][2]

  • Analytical Challenges: The structural rigidity and potential for polymorphism make crystallization for X-ray analysis difficult.[3][4][5] In solution, severe signal overlap in NMR spectra often complicates interpretation.

Understanding these inherent challenges is the first step in designing a robust analytical strategy. The goal is not merely to identify the covalent structure but to map the preferred three-dimensional arrangement and the dynamic interplay of non-covalent forces that dictate its function.

The Analytical Toolkit: A Multi-Pronged, Validated Approach

No single technique can fully capture the structural nuances of a sterically hindered cyclic polyol. An integrated approach, where data from multiple orthogonal techniques are synthesized, is paramount for a complete and validated structural assignment.[6][7][8]

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction remains the gold standard for providing an unambiguous, high-resolution three-dimensional structure of a molecule in the solid state.[9][10][11] It provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive snapshot of the molecular conformation and the packing within the crystal lattice.

Causality in Experimental Design: The primary challenge is often not the diffraction experiment itself, but obtaining suitable single crystals.[5] Sterically hindered polyols can be notoriously difficult to crystallize due to their complex shapes and multiple hydrogen bonding possibilities, which can lead to amorphous solids or poorly ordered crystals.[3][4]

Self-Validating Protocol for Crystallization Screening:

  • Purity is Paramount: Begin with the highest purity material achievable (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a wide range of solvents with varying polarities. The choice of solvent can significantly influence which polymorphic form crystallizes.[12]

  • Supersaturation Control: Employ multiple methods to achieve supersaturation slowly, as this is key to growing well-ordered single crystals.

    • Slow Evaporation: The simplest method. Use a vial with a loosely fitting cap or covered with parafilm pierced with a needle.

    • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the sample solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This is a highly controlled method favored for challenging molecules.

    • Temperature Gradient: Slowly cool a saturated solution.

  • Co-crystallization: If the parent molecule fails to crystallize, co-crystallization with a suitable guest molecule can sometimes template the formation of a well-ordered lattice.[3]

  • Validation: The quality of the resulting diffraction pattern is the ultimate validation. A high-resolution pattern with well-defined spots allows for the successful refinement of the crystal structure.[9]

ParameterTypical ValueSignificance
Resolution< 1.5 ÅHigh confidence in atomic positions.
R-factor (Rwork/Rfree)< 0.20A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
CCDC DepositionYesDeposition of the final structure in the Cambridge Crystallographic Data Centre (CCDC) is a standard for publication and validation.

Table 1: Key Quality Metrics for a Validated Crystal Structure.

NMR Spectroscopy: Illuminating the Solution-State

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to probe the structure and dynamics of molecules in solution, which is often more biologically relevant. For sterically hindered polyols, advanced 2D NMR techniques are essential to overcome spectral overlap and extract detailed structural information.[13][14][15]

Causality in Pulse Sequence Selection: The choice of NMR experiment is dictated by the specific structural question being asked. A standard suite of experiments is required to build a complete picture of connectivity and spatial proximity.

Detailed Protocol for a Comprehensive 2D NMR Analysis:

  • Sample Preparation & 1D ¹H NMR:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O). The choice of solvent can influence conformation by competing for hydrogen bonds.[16]

    • Acquire a high-resolution 1D ¹H NMR spectrum to assess purity and spectral dispersion.

  • Homonuclear Correlation (¹H-¹H COSY/TOCSY):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over 2-3 bonds. This is the first step in tracing out spin systems.[13][17]

    • TOCSY (Total Correlation Spectroscopy): Extends the correlation to all protons within a coupled spin system.[15][17] This is invaluable for identifying all the protons belonging to a single cyclic residue, even if some signals are overlapped in the 1D spectrum.

  • Heteronuclear Correlation (¹H-¹³C HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This provides a carbon chemical shift for every protonated carbon.[13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is the key experiment for connecting different spin systems and identifying quaternary carbons.[13][14][17]

  • Through-Space Correlation (¹H-¹H NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is crucial for determining stereochemistry and mapping the 3D fold of the molecule.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used for medium-sized molecules where the NOE may be zero. It provides similar through-space information.

  • Data Interpretation and Validation: The structural assignment is a self-validating puzzle. The through-bond correlations from COSY, TOCSY, and HMBC must be consistent with the proposed covalent structure, while the through-space correlations from NOESY/ROESY must align with a sterically feasible 3D model.

Mass Spectrometry: Confirming Composition and Connectivity

Mass spectrometry (MS) is a rapid and highly sensitive technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[18][19][20]

Causality in Ionization and Analysis Techniques:

  • Soft Ionization (ESI, MALDI): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they impart minimal energy to the molecule, allowing for the observation of the intact molecular ion and confirming the elemental composition with high accuracy when coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF).[20][21]

  • Tandem MS (MS/MS): In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that can reveal information about the molecule's connectivity and the nature of its substituents.[18][20] This is a powerful validation tool for confirming the proposed structure from NMR.

Computational Modeling: The In Silico Laboratory

Computational chemistry provides the crucial link between the experimental data and a deep understanding of the molecule's conformational preferences and energetics.[22][23][24]

Causality in Modeling Approach:

  • Conformational Searching: Molecular Mechanics (MM) force fields are used to rapidly explore the potential energy surface and identify low-energy conformers. This is essential for understanding the range of possible shapes the molecule can adopt.

  • Quantum Mechanics (QM) Optimization: The low-energy conformers identified by MM are then re-optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate geometries and relative energies.[25][26]

  • NMR Chemical Shift Prediction: A key validation step involves calculating the NMR chemical shifts for the lowest energy conformers using QM methods.[26][27][28] Comparing these predicted shifts to the experimental data can help identify the dominant solution-state conformation or conformational ensemble.[26]

Self-Validating Protocol for Computational Analysis:

  • Initial Search: Perform a thorough conformational search using a suitable MM force field.

  • Clustering and Selection: Group the resulting conformers by shape and select the lowest energy representatives from each cluster for further analysis.

  • QM Refinement: Optimize the selected conformers using a DFT method (e.g., B3LYP/6-31G*).

  • NMR Calculation: Calculate NMR chemical shifts for the QM-optimized structures.

  • Validation via DP4+ Analysis: Use statistical methods like DP4+ probability analysis to determine which calculated conformer(s) best match the experimental NMR data.[26] A high DP4+ probability provides strong evidence for the proposed solution structure.

Integrated Structural Elucidation Workflow

The power of this multi-technique approach lies in its integration. The following workflow illustrates the logical progression and feedback loops required for a confident structural assignment.

IntegratedWorkflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Validated Structure MS Mass Spectrometry (HRMS, MS/MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Confirms MW & Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assessment NOESY NOESY/ROESY NMR_2D->NOESY Defines Covalent Structure NMR_Calc NMR Calculation & DP4+ Analysis NMR_2D->NMR_Calc Experimental Data for Comparison ConfSearch Conformational Search (Molecular Mechanics) NOESY->ConfSearch Provides Spatial Constraints NOESY->NMR_Calc Experimental Data for Comparison XRAY X-ray Crystallography Final_Structure Final 3D Structure (Solid & Solution) XRAY->Final_Structure Definitive Solid-State Structure QM_Opt QM Optimization (DFT) ConfSearch->QM_Opt Identifies Low-Energy Conformers QM_Opt->NMR_Calc Refines Geometries & Energies NMR_Calc->Final_Structure Predicts Solution Conformation

Figure 1: Integrated Workflow for Structural Analysis. This diagram illustrates the synergistic relationship between experimental techniques and computational modeling. Data from each stage is used to inform and validate the next, leading to a high-confidence structural assignment.

Conclusion and Future Outlook

The structural analysis of sterically hindered cyclic polyols is a formidable but solvable challenge. Success hinges on a scientifically rigorous, multi-technique approach where experimental choices are driven by a clear understanding of the molecule's inherent complexities. By integrating the definitive solid-state data from X-ray crystallography with the dynamic solution-state insights from advanced NMR, and validating these findings with mass spectrometry and high-level computational modeling, researchers can achieve unambiguous structural elucidation. This integrated workflow not only provides a static picture but also illuminates the conformational dynamics that govern the molecule's function, paving the way for the rational design of new materials and therapeutics.

References

  • Characterization of complex polyether polyols using comprehensive two-dimensional liquid chromatography hyphenated to high-resolution mass spectrometry. PubMed.
  • Structural Elucidation of Complex Polyesters Polyols from Bio-Lubricant Using Off-Line Liquid Chromatography X Supercritical Fluid Chromatography Coupled with Orbitrap Mass Spectrometry. MDPI.
  • Advanced 2D NMR Techniques Guide. Scribd.
  • Overview of Polyols: Structure, Synthesis, Analysis, and Applications.
  • Characterization of various polyether polyols by Mass Spectrometry.
  • Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characteriz
  • Use of Simulation for Characterizing Polyols with Unknown Properties.
  • Uncovering Cocrystal Formation and Competition Mechanism of Polyhydroxy Natural Products.
  • Structural Analysis of N
  • Two-dimensional NMR. University of Georgia.
  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC.
  • Enhancing Efficiency of Natural Product Structure Revision: Leveraging CASE and DFT over Total Synthesis. MDPI.
  • Elucidating the Impact of Polyol Functional Moieties on Exothermic Poly(urethane-urea)
  • Carbohydrate Chemistry Part 8.
  • Structural analysis of previously unknown natural products using comput
  • Integrated Structural Analysis. Structure Solver.
  • x Ray crystallography. PMC.
  • Structural Analysis of Natural Products.
  • Revisiting the Case of an Intramolecular Hydrogen Bond Network Forming Four- and Five-Membered Rings in d-Glucose. ACS Omega.
  • Computational modelling of polymer network form
  • Synthesis and structural analysis of sterically hindered chiral 1,4-diol ligands derived from the lignan hydroxymatairesinol.
  • NMR Spectroscopy: a Tool for Conform
  • X-Ray Macromolecular Crystallography. BER Structural Biology and Imaging Resources.
  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect.
  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry.
  • Introduction to “Intramolecular Hydrogen Bonding 2018”. MDPI.
  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solv
  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conform
  • Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. PMC.
  • X-Ray Crystallography for Macromolecular Complexes. PubMed.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
  • NMR Spectroscopy and Polymer Microstructure: The Conformational Connection. Wiley Online Library.

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Protocols & Analytical Methods

Method

Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol from cyclopentanone

An Application Note and Protocol for the Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol from Cyclopentanone Introduction The synthesis of polyols, organic compounds containing multiple hydroxyl groups, is o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol from Cyclopentanone

Introduction

The synthesis of polyols, organic compounds containing multiple hydroxyl groups, is of significant interest in various fields of chemistry, including polymer science and drug development. These molecules serve as versatile building blocks for the creation of complex architectures. This document provides a detailed guide for the synthesis of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-ol, a highly functionalized polyol, starting from cyclopentanone.

The synthetic strategy involves a base-catalyzed reaction between cyclopentanone and formaldehyde. This process occurs in two main stages: an initial series of aldol-type additions to form a tetramethylol ketone intermediate, followed by a crossed Cannizzaro reaction where the ketone is reduced to a secondary alcohol. This guide will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights into the critical parameters of the reaction.

Reaction Mechanism and Scientific Principles

The overall transformation of cyclopentanone to 2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-ol is a sophisticated one-pot reaction that leverages two fundamental organic reactions: the aldol addition and the Cannizzaro reaction.

  • Aldol Additions: The reaction is initiated by a strong base (e.g., calcium hydroxide or sodium hydroxide) which deprotonates the α-carbon of cyclopentanone to a limited extent, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Since cyclopentanone has four acidic α-hydrogens, this process can repeat four times, leading to the addition of four hydroxymethyl groups at the α-positions and the formation of the intermediate, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone.

  • Crossed Cannizzaro Reaction: Once all α-hydrogens on the cyclopentanone have been replaced, the reaction conditions (strong base and an excess of formaldehyde, an aldehyde with no α-hydrogens) are ideal for a crossed Cannizzaro reaction.[1][2] In this step, a hydroxide ion attacks the carbonyl carbon of a formaldehyde molecule. The resulting intermediate then transfers a hydride ion to the carbonyl carbon of the 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone intermediate, reducing it to the corresponding alcohol.[3][4] Formaldehyde is selectively oxidized to formic acid (or its salt, formate) because its carbonyl carbon is more electrophilic and less sterically hindered than the ketone's carbonyl carbon.[5]

The overall reaction pathway is depicted below:

Reaction_Pathway cluster_0 Aldol Additions cluster_1 Crossed Cannizzaro Reaction Cyclopentanone Cyclopentanone Intermediate1 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone Cyclopentanone->Intermediate1 + 4 HCHO (Base) FinalProduct 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol Intermediate1->FinalProduct + HCHO + OH- p2 p1

Caption: Overall reaction pathway for the synthesis.

Experimental Protocol

This protocol outlines a representative procedure for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Cyclopentanone120-92-3C₅H₈O84.12Reagent grade, freshly distilled if necessary.
Formaldehyde50-00-0CH₂O30.03Use a 37% aqueous solution (formalin).
Calcium Hydroxide1305-62-0Ca(OH)₂74.09Acts as the base catalyst.
Methanol67-56-1CH₄O32.04Used for purification/recrystallization.
Hydrochloric Acid7647-01-0HCl36.46For neutralization (e.g., 2M solution).
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
Equipment
  • Three-necked round-bottom flask (appropriate size for the reaction scale)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Thermometer

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

Step-by-Step Procedure

Caption: A typical experimental workflow for the synthesis.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 150 mL of water and 15 g of calcium hydroxide.

  • Initial Reaction: Begin stirring the suspension and add 0.2 mol of cyclopentanone to the flask. Heat the mixture to 50-60°C using a heating mantle.

  • Formaldehyde Addition: Slowly add 1.0 mol of 37% formaldehyde solution (formalin) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature between 50-60°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 60°C for an additional 4-6 hours to ensure the completion of both the aldol additions and the subsequent crossed Cannizzaro reaction.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the excess base by adding 2M hydrochloric acid while stirring until the pH of the solution is approximately 7.

  • Workup - Isolation: Filter the mixture through a Büchner funnel to remove the insoluble calcium salts. Wash the filter cake with a small amount of methanol.

  • Purification - Concentration: Combine the filtrate and the washings. Concentrate the solution using a rotary evaporator to remove most of the water and methanol. This will likely result in a viscous oil or a semi-solid crude product.

  • Purification - Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. If the product does not readily crystallize upon cooling, add water dropwise until turbidity persists, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Safety Precautions
  • Formaldehyde: is a known carcinogen and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Hydrochloric Acid: is corrosive. Handle with care and appropriate PPE.

  • The reaction can be exothermic. Ensure proper temperature control to avoid runaway reactions.

Characterization

The identity and purity of the final product, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-ol, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the hydroxyl and methylene protons.

  • Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol groups and the absence of the C=O stretch from the starting ketone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₁₈O₅, MW: 206.24 g/mol ).

  • Melting Point: To assess the purity of the crystalline product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Side reactions (e.g., polymerization of formaldehyde); Loss of product during workup.Increase reaction time or temperature slightly; Ensure slow, controlled addition of formaldehyde; Optimize recrystallization solvent system.
Oily Product / Failure to Crystallize Presence of impurities; Incomplete reduction of the ketone.Purify the crude product using column chromatography; Ensure sufficient excess of formaldehyde and adequate reaction time for the Cannizzaro step.
Reaction becomes too thick to stir High concentration of reactants or product precipitation.Add a small amount of additional solvent (water) to maintain stirrability.

Conclusion

The synthesis of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-ol from cyclopentanone is an excellent example of a tandem reaction sequence that efficiently builds molecular complexity from simple starting materials. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, researchers can achieve a good yield of this highly functionalized polyol. This protocol provides a solid foundation for the synthesis and further exploration of this and related polyol compounds in various research and development applications.

References

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: [Link]

  • Organic Chemistry Portal. Cannizzaro Reaction. Available from: [Link]

  • Chemistry Notes. Cannizzaro Reaction, Cross Cannizzaro reaction: Mechanism and Application. Available from: [Link]

  • Chemistry Steps. Cannizzaro Reaction. Available from: [Link]

  • ResearchGate. Condensation of ketones and aldehydes with polyols These advantages are... | Download Scientific Diagram. Available from: [Link]

  • Google Patents. DE19648960A1 - Cyclic acetal or ketal preparation from poly:ol and aldehyde or ketone.
  • Google Patents. CA2219540A1 - The preparation of cyclic acetals or ketals.
  • Organic Syntheses. cyclopentanone. Available from: [Link]

  • Georganics. 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone - High purity | EN. Available from: [Link]

  • ResearchGate. Synthesis and Some Reactions of Polyols Formals | Request PDF. Available from: [Link]

  • ScienceDirect. Synthesis of chiral hydroxylated cyclopentanones and cyclopentanes. Available from: [Link]

  • Polyols & Polymers. Cyclohexanone Formaldehyde Ketonic Resin. Available from: [Link]

  • Georganics. 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE Safety Data Sheet. Available from: [Link]

  • ResearchGate. Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes | Request PDF. Available from: [Link]

  • Finetech Industry Limited. 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone | cas: 3322-70-1. Available from: [Link]

  • BuyersGuideChem. 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone suppliers and producers. Available from: [Link]

  • MDPI. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Available from: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

Abstract & Introduction The reduction of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone (Substrate 1 ) to 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanol (Product 2 ) represents a critical transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The reduction of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone (Substrate 1 ) to 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanol (Product 2 ) represents a critical transformation in the synthesis of advanced functional materials. This polyol is a high-value monomer for hyperbranched polyesters, polyurethanes, and a precursor for energetic plasticizers.

Due to the unique steric environment created by four hydroxymethyl groups flanking the carbonyl carbon, standard reduction protocols often suffer from slow kinetics or incomplete conversion. This application note provides two validated pathways:

  • Method A (Catalytic Hydrogenation): A scalable, atom-efficient protocol using heterogeneous catalysis (Ru/C or Raney Ni) suitable for pilot-scale production.

  • Method B (Chemical Reduction): A robust laboratory-scale protocol using Sodium Borohydride (

    
    ), optimized for high purity without specialized pressure equipment.
    

Chemical Basis & Mechanistic Insights

Steric Challenge

The carbonyl group in Substrate 1 is located between two quaternary carbons. The four hydroxymethyl (


) groups create a "cage-like" steric hindrance that impedes the approach of hydride donors or surface adsorption on heterogeneous catalysts.
  • Implication: Higher activation energies are required compared to simple cyclopentanones. Elevated temperatures (>70°C) and pressures (>30 bar) are critical to drive the reaction to completion.

Solubility Profile
  • Solvents: Highly soluble in water, methanol, and ethanol due to the four hydroxyl groups.

  • Incompatibility: Poor solubility in non-polar solvents (hexane, toluene), limiting the use of standard lipophilic hydrogenation catalysts without phase transfer agents.

Experimental Protocols

Method A: Catalytic Hydrogenation (High-Pressure)

Recommended for scale-up (>10g) and green chemistry compliance.

Materials & Equipment
  • Reactor: 100 mL Hastelloy or Stainless Steel High-Pressure Autoclave (e.g., Parr Instrument).

  • Catalyst: 5% Ruthenium on Carbon (Ru/C) - Preferred for aqueous media and high selectivity against hydrogenolysis.

    • Alternative: Raney Nickel (requires alkaline pH adjustment).

  • Solvent: Deionized Water or Methanol/Water (1:1 v/v).

  • Gas: Hydrogen (

    
    ), Ultra-High Purity (99.999%).
    
Step-by-Step Procedure
  • Catalyst Loading: In a glovebox or well-ventilated hood, charge the autoclave liner with Substrate 1 (10.0 g, 43 mmol) and 5% Ru/C (0.5 g, 5 wt% loading relative to substrate).

    • Note: Ru/C is pyrophoric when dry. Always wet with water before handling in air.

  • Solvent Addition: Add 60 mL of Deionized Water. The substrate should dissolve completely; the catalyst will remain suspended.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times (pressurize to 10 bar, then vent) to remove oxygen. Follow with three purges of Hydrogen (
    
    
    
    ) at 10 bar.
  • Reaction:

    • Pressurize with

      
       to 40 bar (580 psi) .
      
    • Set stirring to 1000 rpm (mass transfer is the rate-limiting step).

    • Heat to 90°C . Maintain conditions for 6–8 hours .

    • Monitoring: Monitor

      
       uptake. Reaction is complete when pressure drop ceases.
      
  • Workup:

    • Cool reactor to room temperature (<25°C).

    • Vent excess

      
       and purge with 
      
      
      
      .
    • Filtration: Filter the reaction mixture through a Celite® pad or a 0.45 µm PTFE membrane to remove the catalyst. Save catalyst for recycling.

    • Isolation: Concentrate the clear filtrate under reduced pressure (Rotavap, 50°C) to yield Product 2 as a viscous colorless oil or white solid.

Method B: Stoichiometric Reduction (Lab Scale)

Recommended for small batches (<10g) where high-pressure equipment is unavailable.

Materials
  • Reagent: Sodium Borohydride (

    
    ) (Granular, 98%).
    
  • Solvent: Methanol/Water (1:1 v/v).

  • Quench: 1M Hydrochloric Acid (HCl).

Step-by-Step Procedure
  • Dissolution: In a 250 mL round-bottom flask, dissolve Substrate 1 (5.0 g, 21.5 mmol) in 50 mL of Methanol/Water (1:1).

  • Addition: Cool the solution to 0°C (ice bath). Add

    
     (1.63 g, 43 mmol, 2.0 equiv) portion-wise over 15 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure good ventilation.[1]
      
  • Reaction: Remove the ice bath and attach a reflux condenser. Heat the mixture to 70°C for 12–15 hours .

    • Note: The elevated temperature is required to overcome the steric hindrance of the tetrakis-substitution [1].

  • Quench & Workup:

    • Cool to room temperature.

    • Carefully add 1M HCl dropwise until pH reaches ~6–7 to destroy excess borohydride.

    • Concentrate under vacuum to remove Methanol.

    • Extraction: The product is highly water-soluble. Continuous extraction with n-Butanol or removal of water via lyophilization is recommended.

    • Desalting: If lyophilized, triturate the solid with hot Ethanol (product dissolves, salts do not) and filter. Evaporate Ethanol to yield pure product.

Results & Analysis

Expected Data
ParameterMethod A (Ru/C Catalytic)Method B (

Chemical)
Yield 92–96%85–90%
Purity >98% (no salt residues)>95% (requires desalting)
Reaction Time 6–8 hours15 hours
Atom Economy High (Water is only byproduct)Low (Borate salts produced)
Scalability ExcellentPoor (Exotherm/H2 management)
Analytical Validation
  • HPLC: C18 Column, Water/Acetonitrile gradient. Product elutes earlier than substrate due to increased polarity.

  • 1H NMR (D2O): Disappearance of the ketone signal (if visible in C13) and shift of the alpha-protons. The product is symmetric; look for the simplified spectra of the hydroxymethyl groups.

Visualization of Workflow

HydrogenationWorkflow cluster_MethodA Method A: Catalytic Hydrogenation (Scale-Up) cluster_MethodB Method B: Chemical Reduction (Lab) Start Start: 2,2,5,5-tetrakis (hydroxymethyl)cyclopentanone DissolveA Dissolve in H2O Add Ru/C Catalyst Start->DissolveA Route A DissolveB Dissolve in MeOH/H2O Add NaBH4 (0°C) Start->DissolveB Route B Reactor High Pressure Reactor 40 bar H2, 90°C, 8h DissolveA->Reactor Filter Filter Catalyst (Celite/Membrane) Reactor->Filter EvapA Evaporate Solvent Filter->EvapA Product Product: 2,2,5,5-tetrakis (hydroxymethyl)cyclopentanol EvapA->Product Reflux Reflux at 70°C 15 Hours DissolveB->Reflux Quench Quench with HCl Remove MeOH Reflux->Quench Desalt Ethanol Trituration (Remove Salts) Quench->Desalt Desalt->Product

Figure 1: Comparative workflow for the catalytic vs. stoichiometric reduction of the sterically hindered cyclopentanone derivative.

Troubleshooting & Safety

Troubleshooting Guide
  • Incomplete Conversion:

    • Cause: Catalyst poisoning or insufficient temperature.

    • Fix: Ensure substrate is free of sulfur/halogens. Increase temperature to 110°C.

  • Low Solubility:

    • Cause: Substrate concentration too high.

    • Fix: Dilute to <10 wt% or use warm water during loading.

  • Product Gelling:

    • Cause: Polyol nature leads to hydrogen bonding networks.

    • Fix: Dry thoroughly under high vacuum; the product may be a glass/amorphous solid rather than crystalline.

Safety Protocol
  • Hydrogen Gas: Extremely flammable. Ensure reactor is grounded and leak-tested.

  • Ru/C Catalyst: Pyrophoric. Never handle dry. Dispose of in a dedicated waste container kept wet with water.

  • Pressure: Do not exceed the rated pressure of the autoclave. Use a rupture disc rated 20% above operating pressure.

References

  • PrepChem. "Synthesis of 2,2,5,5-tetramethylcyclopentanol." PrepChem.com. Accessed October 2023. [Link]

  • Royal Society of Chemistry. "Catalytic selective hydrogenation and rearrangement of 5-hydroxymethylfurfural to 3-hydroxymethyl-cyclopentone."[2] Green Chemistry. Accessed October 2023. [Link]

Sources

Method

Application Note: Protocol for Esterification of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol

Introduction & Strategic Analysis The esterification of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol (hereafter referred to as THCP ) presents a unique challenge in synthetic organic chemistry due to its highly conges...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The esterification of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol (hereafter referred to as THCP ) presents a unique challenge in synthetic organic chemistry due to its highly congested steric environment.

Structural Topology and Reactivity

THCP possesses a cyclopentane core with five hydroxyl groups, categorized into two distinct steric classes:

  • Four Primary Alcohols (C2/C5-CH₂OH): These are "neopentyl-like" alcohols. They are attached to quaternary carbons (C2 and C5). While primary, they exhibit reduced reactivity compared to standard alkyl alcohols due to

    
    -branching.
    
  • One Secondary Alcohol (C1-OH): This hydroxyl group is located directly on the ring and is flanked by two quaternary carbons (C2 and C5). This creates an environment of extreme steric hindrance , similar to 2,2,4,4-tetramethyl-3-pentanol.

The "Bottleneck" Effect

Standard Fischer esterification (acid + alcohol


 ester + water) is often insufficient for THCP, particularly for the C1 position, due to unfavorable equilibrium constants and slow kinetics. To achieve exhaustive esterification (Penta-ester) , activated acyl donors (acid chlorides or anhydrides) and nucleophilic catalysis (DMAP) are strictly required.

Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol based on the desired degree of substitution (DS).

THCP_Esterification Start Starting Material: 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol Decision Target Product? Start->Decision RouteA Route A: Exhaustive Esterification (Penta-Ester) Decision->RouteA Full Substitution RouteB Route B: Selective/Partial Esterification (Tetra- or Mixed Ester) Decision->RouteB Sensitive Cargo / Partial CondA Conditions A: Acyl Chloride (excess) Pyridine + DMAP (cat.) Reflux (12-24h) RouteA->CondA CondB Conditions B: Carboxylic Acid (Stoichiometric) DCC + DMAP 0°C to RT RouteB->CondB WorkupA Workup: Acid Wash (remove Pyridine) Recrystallization CondA->WorkupA WorkupB Workup: Filter DCU Column Chromatography CondB->WorkupB

Figure 1: Decision tree for THCP esterification protocols based on steric accessibility and target substitution.

Materials & Equipment

Reagents
  • Substrate: 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol (Dry thoroughly before use).

  • Acyl Donor:

    • Protocol A: Acid Chloride (R-COCl) or Acid Anhydride.

    • Protocol B: Carboxylic Acid (R-COOH).[1]

  • Solvent: Anhydrous Pyridine (Protocol A) or Anhydrous Dichloromethane/DMF (Protocol B).

  • Catalyst: 4-Dimethylaminopyridine (DMAP ) - Critical for overcoming C1 hindrance.

  • Coupling Agent (Protocol B): N,N'-Dicyclohexylcarbodiimide (DCC ) or EDC.HCl.

Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Dean-Stark trap (optional, if using azeotropic distillation method).

  • Inert gas manifold (Nitrogen or Argon).[2]

  • High-vacuum pump (for drying the polyol).

Protocol A: Exhaustive Esterification (High-Performance)

Objective: Synthesis of the penta-ester (fully substituted). Mechanism: Nucleophilic Acyl Substitution via Acyl Pyridinium intermediate.

Step-by-Step Methodology
  • Pre-Drying (Critical):

    • THCP is hygroscopic. Dissolve the starting material in Methanol/Toluene and rotary evaporate to dryness (azeotropic water removal). Dry under high vacuum (0.1 mbar) at 50°C for 4 hours.

  • Solubilization:

    • In a flame-dried flask under Argon, dissolve 1.0 eq (10 mmol) of dried THCP in anhydrous Pyridine (concentration ~0.2 M). Pyridine acts as both solvent and acid scavenger.

    • Note: If solubility is poor, use a Pyridine/DMF (1:1) mixture.

  • Reagent Addition:

    • Add DMAP (0.2 eq per hydroxyl group = 1.0 eq total). High loading of DMAP is necessary to drive the reaction at the hindered C1 position.

    • Cool the solution to 0°C.

    • Dropwise add the Acid Chloride (6.0 eq; 1.2 eq per hydroxyl group). Exotherm expected.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 60-80°C for 12–24 hours.

    • Checkpoint: Monitor by TLC.[1][2] The mono-, di-, tri-, and tetra-esters will appear as slower-moving spots. The penta-ester will be the fastest moving (least polar) spot.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Acid Wash: Wash organic layer 3x with 1M HCl or 10% CuSO₄ solution to remove Pyridine and DMAP. (CuSO₄ turns blue when complexed with pyridine).

    • Wash with Sat. NaHCO₃ (remove excess acid) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallization (if solid) from Ethanol/Hexane or Flash Chromatography (if oil).

Protocol B: Steglich Esterification (Mild/Selective)

Objective: Esterification with sensitive acids (e.g., drug conjugates) or partial esterification.

Step-by-Step Methodology
  • Setup:

    • Dissolve 1.0 eq THCP in anhydrous DMF (or DCM if solubility permits).

    • Add Carboxylic Acid (Stoichiometric amount based on desired substitution, e.g., 4.0 eq for primary alcohols only).

    • Add DMAP (0.5 eq).

  • Coupling:

    • Cool to 0°C.[2]

    • Add DCC (1.1 eq per acid group) dissolved in DCM dropwise.

    • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup:

    • Filter off the precipitated Dicyclohexylurea (DCU).[2]

    • Dilute filtrate with EtOAc and wash with 0.5M HCl, NaHCO₃, and Brine.

Analytical Validation & QC

To confirm the structure, particularly the esterification of the hindered C1 position, NMR is the primary tool.

FeatureUnreacted Polyol (ppm)Fully Esterified Product (ppm)Diagnostic Shift
C1-H (Secondary) ~3.8 - 4.0 (multiplet)~5.1 - 5.3 (multiplet) >1.0 ppm downfield shift
C2/C5-CH₂ (Primary) ~3.4 - 3.6 (singlet/doublet)~4.0 - 4.2 (singlet/doublet) ~0.5 ppm downfield shift
IR Carbonyl Absent1735 - 1750 cm⁻¹ Strong ester C=O stretch
Steric Map Visualization

The following diagram illustrates the reactivity hierarchy.

Reactivity_Map Center THCP Core Primary C2/C5 Primary -OH (Neopentyl-like) Moderate Reactivity Center->Primary Secondary C1 Secondary -OH (Flanked by Quaternary C) Very Low Reactivity Center->Secondary Reaction Reaction Conditions Reaction->Primary Fast (Standard Conditions) Reaction->Secondary Slow (Requires Heat/DMAP)

Figure 2: Reactivity map highlighting the kinetic disparity between primary and secondary hydroxyls.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion (Tetra-ester only) C1 steric hindrance preventing reaction.Increase temperature to reflux; Increase DMAP to 20 mol% per -OH; Switch to Acid Chloride if using Anhydride.
Poor Solubility High polarity of starting polyol.Use DMF as co-solvent; Ensure polyol is finely ground before addition.
Product Hydrolysis Wet solvents or poor workup.Use strictly anhydrous solvents; Store final product over molecular sieves.
Pyridine Contamination Inefficient acid wash.Use 10% CuSO₄ wash until aqueous layer no longer turns deep blue.

References

  • Neopentyl Polyol Reactivity: Kamil, R.N.M., Yusup, S. & Ismail, L. (2012). "Application of Taguchi Method for Optimization of Polyol Ester Production by Esterification of Neopentyl Glycol with Hexanoic Acid." Asian Journal of Scientific Research. Link

  • Steglich Esterification Protocol: Neises, B. & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link

  • Hindered Alcohol Esterification: Bewiere, S.D., et al. (2018). "A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride." Royal Society Open Science. Link

  • General Synthesis of Cyclopentane Polyols: Ito, H., et al. (2005).[3] "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction." Synthesis. Link

Sources

Application

Application Note: Precision Synthesis of Hyperbranched Polyethers via Cyclic Pentol-Initiated AROP

This Application Note details the protocol for synthesizing hyperbranched polyglycerols (HBPGs) using 1,2,3,4,5-Cyclopentanepentol as a high-functionality ( ) rigid core initiator. This approach leverages the Anionic Rin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for synthesizing hyperbranched polyglycerols (HBPGs) using 1,2,3,4,5-Cyclopentanepentol as a high-functionality (


) rigid core initiator. This approach leverages the Anionic Ring-Opening Multibranching Polymerization (ROMBP)  of glycidol via the Slow Monomer Addition (SMA)  technique.

The use of a cyclic pentol core offers distinct advantages over acyclic analogs (e.g., pentaerythritol): it provides a rigid, planar focal point that reduces core entanglement and enforces a globular architecture earlier in the polymerization process, enhancing solubility and lowering solution viscosity.


 Core)
Monomer:  Glycidol (Latent 

Monomer)

Introduction & Mechanistic Rationale

Hyperbranched polymers (HBPs) are often synthesized via the one-pot polycondensation of


 monomers. However, this traditional method yields broad molecular weight distributions (polydispersity index, PDI > 2.0) and lacks control over molecular weight.

To overcome these limitations, we utilize a Core-First strategy using 1,2,3,4,5-Cyclopentanepentol . This cyclic polyol acts as a


 multifunctional initiator. By reacting it with glycidol (a latent 

monomer) under Slow Monomer Addition (SMA) conditions, we achieve:
  • Controlled Molecular Weight:

    
     is determined by the monomer-to-core ratio (
    
    
    
    ).
  • Narrow PDI: SMA suppresses secondary cyclization and ensures uniform chain growth from the core.

  • Structural Rigidity: The cyclopentane ring prevents "back-biting" at the core, a common issue with flexible linear cores.

Reaction Mechanism

The synthesis proceeds via the deprotonation of the cyclic pentol hydroxyl groups, followed by the nucleophilic attack on the epoxide ring of glycidol. The resulting alkoxide can then initiate further ring-opening events, generating a hyperbranched structure with a Degree of Branching (DB) typically between 0.5 and 0.6.

Experimental Protocol

Materials & Reagents[1][2]
  • Core: 1,2,3,4,5-Cyclopentanepentol (Purified by recrystallization from methanol).

  • Monomer: Glycidol (Distilled under reduced pressure immediately prior to use).

  • Catalyst: Potassium Methoxide (

    
    ) in methanol (25 wt%).
    
  • Solvent: Diglyme (Bis(2-methoxyethyl) ether), dried over

    
     and distilled.
    
  • Quenching Agent: Methanol (acidified with cation exchange resin).

Equipment Setup
  • Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar.

  • Syringe pump for precise SMA (e.g., kd Scientific or Harvard Apparatus).

  • Argon/Nitrogen gas line (Schlenk line).

  • Vacuum pump for deprotonation step.

Step-by-Step Synthesis Procedure

Step 1: Initiator Preparation and Deprotonation

  • Charge the flask with 1,2,3,4,5-Cyclopentanepentol (0.5 g, 2.63 mmol).

  • Add the Potassium Methoxide catalyst solution (10 mol% relative to hydroxyl groups).

    • Note: Partial deprotonation (10-20%) is sufficient to initiate AROP while minimizing viscosity buildup.

  • Add 20 mL of anhydrous Diglyme .

  • Heat the mixture to 80°C under argon flow to dissolve the core.

  • Apply vacuum (approx. 1 mbar) for 2 hours at 80°C to remove methanol (from the catalyst solution) and shift the equilibrium to the potassium alkoxide species.

    • Critical Checkpoint: The solution must be completely free of volatile alcohols to prevent initiation from impurities.

Step 2: Slow Monomer Addition (SMA)

  • Raise the reaction temperature to 110°C .

  • Load Glycidol (10.0 g, 135 mmol) into a gas-tight syringe.

  • Dilute glycidol with dry Diglyme (50% v/v) to prevent local overheating upon addition.

  • Set the syringe pump to add the monomer solution at a rate of 0.8 mL/h .

    • Scientific Logic:[1][2][3][4][5][6][7][8][9][10] Slow addition maintains a low instantaneous monomer concentration (

      
      ). This favors the reaction of the monomer with the growing polymer active sites (propagation) over monomer-monomer oligomerization, ensuring a "Living-like" growth profile.
      
  • Stir vigorously (600 RPM) throughout the addition (approx. 12–15 hours).

Step 3: Post-Reaction and Termination

  • After monomer addition is complete, continue stirring at 110°C for an additional 2 hours to ensure total conversion.

  • Cool the reactor to room temperature.

  • Add a stoichiometric excess of cation exchange resin (e.g., Amberlite IR-120,

    
     form) to the mixture to protonate the alkoxide chain ends and remove potassium ions.
    
  • Stir for 30 minutes, then filter off the resin.

Step 4: Purification

  • Precipitate the polymer solution into a large excess (10x volume) of cold Acetone or Diethyl Ether (depending on Mw).

    • Note: High Mw HBPGs are often viscous oils. If precipitation is difficult, use dialysis (MWCO 1000 Da) against methanol/water.

  • Dry the purified polymer under vacuum at 60°C for 24 hours.

Characterization & Data Analysis

Expected Structural Parameters

The following table summarizes the theoretical vs. experimental parameters for HBPGs synthesized with a cyclic pentol core vs. a standard TMP (Trimethylolpropane) core.

ParameterCyclic Pentol Core (

)
TMP Core (

)
Method of Verification
Core Functionality (

)
53Theoretical
Target

( g/mol )
4,0004,000Calculated from

PDI (

)
1.15 - 1.301.30 - 1.50GPC (DMF eluent)
Degree of Branching (DB) 0.580.53Inverse Gated

NMR
Hydrodynamic Radius (

)
Smaller (More Compact)Larger (Looser)Dynamic Light Scattering (DLS)
NMR Spectroscopy Analysis

To verify the hyperbranched structure, perform Inverse Gated


 NMR in DMSO-

.
  • Linear Units (

    
    ):  Signals at 71-73 ppm.
    
  • Dendritic Units (

    
    ):  Signal at 79-81 ppm (methine carbon at branching point).
    
  • Terminal Units (

    
    ):  Signal at 61-63 ppm.
    
  • Calculation:

    
    .
    

Mechanistic Visualization

The following diagram illustrates the Core-First AROP pathway, highlighting the transition from the rigid cyclic pentol to the globular hyperbranched polymer.

HBP_Synthesis cluster_process Anionic Ring-Opening Polymerization (AROP) Core Cyclic Pentol Core (f=5, Rigid) Activation Activated Core (Potassium Alkoxide) Core->Activation  KOCH3 / Vacuum    (-MeOH)   Propagation Ring-Opening Propagation Activation->Propagation  Initiation   SMA Slow Monomer Addition (Glycidol + Diglyme) SMA->Propagation  Controlled Feed   Propagation->Propagation  Chain Growth   HBP Hyperbranched Polymer (Globular, Low PDI) Propagation->HBP  Termination (H+)  

Caption: Workflow for the Core-First synthesis of hyperbranched polyglycerol using a cyclic pentol initiator and Slow Monomer Addition (SMA) to control polydispersity.

Troubleshooting & Optimization

  • High PDI (>1.5):

    • Cause: Monomer addition rate was too fast, leading to self-initiation of glycidol (homopolymerization) rather than core-initiation.

    • Solution: Reduce syringe pump rate by 50% or increase stirring speed to ensure rapid dispersion.

  • Gelation:

    • Cause: Impurities in the core or extremely high molecular weight targets (

      
       g/mol ) leading to inter-chain coupling.
      
    • Solution: Ensure the Cyclic Pentol is strictly dry. Keep conversion below 95% if targeting very high Mw.

  • Low Yield:

    • Cause: Incomplete deprotonation or "burial" of active sites inside the dense core.

    • Solution: Use a more polar solvent mixture (e.g., Diglyme/DMSO) to maintain solubility of the growing polar chain ends.

References

  • Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization. Macromolecules, 32(13), 4240–4246. [Link]

  • Gao, C., & Yan, D. (2004).[3] Hyperbranched polymers: from synthesis to applications.[1][3][4][5][8][10][11] Progress in Polymer Science, 29(3), 183-275. [Link]

  • Kainthan, R. K., & Brooks, D. E. (2007). In vivo biological evaluation of high molecular weight hyperbranched polyglycerols. Biomaterials, 28(31), 4584-4590. [Link]

  • Wilms, D., Wurm, F., Nieberle, J., Böhm, P., Kemmer-Jonas, U., & Frey, H. (2009). Hyperbranched Polyglycerols with Elevated Molecular Weights: A Facile Synthesis Protocol Using Alkoxide Initiators. Macromolecules, 42(9), 3230–3236. [Link]

  • Tolbert, L. M., et al. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry, 9, 1724–1729. [Link]

Sources

Method

Revolutionizing High-Temperature Protective Coatings: A Guide to Formulation with Cyclic Polyols

Abstract This comprehensive guide delves into the formulation of high-temperature resistant coatings, with a specialized focus on the integration of cyclic polyols. As industries from aerospace to automotive and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide delves into the formulation of high-temperature resistant coatings, with a specialized focus on the integration of cyclic polyols. As industries from aerospace to automotive and chemical processing demand coatings that can withstand increasingly extreme thermal environments, the unique molecular architecture of cyclic polyols offers a paradigm shift in performance.[1][2] This document provides researchers, scientists, and drug development professionals with the foundational knowledge, detailed protocols, and evaluative methodologies necessary to harness the exceptional thermal stability and durability of these advanced polymer systems. We will explore the underlying chemical principles, provide step-by-step formulation procedures, and outline rigorous testing protocols to validate coating performance, thereby bridging the gap between theoretical chemistry and practical, high-performance applications.

Introduction: The Imperative for High-Temperature Coatings

The demand for protective coatings capable of withstanding extreme temperatures is a critical challenge across numerous industrial sectors.[1][2][3] Standard organic polymer coatings often degrade, discolor, crack, or lose adhesion when subjected to elevated temperatures, leading to substrate corrosion and component failure.[3][4] High-temperature resistant coatings are engineered to protect surfaces from these detrimental effects, ensuring the longevity and safety of equipment operating in harsh thermal environments.[3][4]

The innovation in this field is driven by the development of novel polymer chemistries that exhibit superior thermal stability.[1] Among these, polyurethane and polyester-based coatings formulated with cyclic polyols have emerged as a particularly promising solution. The rigid, compact structure of cyclic polyols, such as those derived from cyclohexanedimethanol (CHDM), imparts a higher glass transition temperature (Tg) and enhanced thermal stability to the resulting polymer network compared to their linear aliphatic counterparts.[5][6] This guide will provide a detailed exploration of how to leverage these unique properties to formulate robust, high-performance, high-temperature resistant coatings.

Foundational Chemistry: The Role of Cyclic Polyols in Thermal Stability

The enhanced thermal performance of coatings formulated with cyclic polyols is fundamentally rooted in their molecular structure. Unlike linear polyols which have flexible chains, the cyclic nature of molecules like 1,4-cyclohexanedimethanol (CHDM) introduces significant rigidity into the polymer backbone.[5][6]

This rigidity has several key consequences:

  • Elevated Glass Transition Temperature (Tg): The restricted movement of the polymer chains due to the cyclic structures results in a higher Tg. A higher Tg means the coating remains in a hard, glassy state at more elevated temperatures, maintaining its mechanical integrity.[5][6]

  • Increased Crosslink Density: The defined geometry of cyclic polyols can facilitate more efficient and denser crosslinking with isocyanates or other curing agents. This highly crosslinked network is more resistant to thermal degradation.[7]

  • Enhanced Hydrolytic Stability: Certain cycloaliphatic structures have been shown to improve resistance to hydrolysis, a key factor in coating durability, especially in humid, high-temperature environments.[5][8]

The following diagram illustrates the fundamental reaction between a cyclic polyol and a diisocyanate to form a polyurethane network.

Polyester Polyol Synthesis cluster_synthesis Synthesis Steps step1 Step 1: Charging the Reactor Charge the reactor with cyclic diacid (CHDA), linear diacid (AA), and cyclic diol (CHDM). Add xylene as an azeotropic solvent. step2 Step 2: Heating and Stirring Equip the reactor with a mechanical stirrer and a Dean-Stark trap. Heat the mixture to 150°C under a nitrogen purge. step1->step2 step3 Step 3: Polycondensation Gradually increase the temperature to 210°C. Collect the water of condensation in the Dean-Stark trap. step2->step3 step4 Step 4: Monitoring the Reaction Monitor the reaction by measuring the acid value. Continue the reaction until the desired acid value is reached. step3->step4 step5 Step 5: Cooling and Characterization Cool the resulting polyester polyol. Characterize the polyol for hydroxyl value, acid value, and viscosity. step4->step5 caption Workflow for Polyester Polyol Synthesis.

Caption: Workflow for Polyester Polyol Synthesis.

  • Reactor Setup: A 1000 mL glass reactor is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap to collect the water produced during the reaction. [5]2. Charging Reactants: Charge the reactor with the desired molar ratios of 1,4-cyclohexanedicarboxylic acid, adipic acid, and 1,4-cyclohexanedimethanol. Add a small amount of xylene to aid in the azeotropic removal of water.

  • Initiation of Reaction: Begin stirring and purge the reactor with nitrogen. Heat the mixture to approximately 150°C to melt the reactants and initiate the esterification reaction.

  • Polycondensation: Gradually increase the temperature to a maximum of 210°C. [5]The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring and Completion: Periodically measure the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to the target level (typically below 10 mg KOH/g).

  • Solvent Removal: Once the reaction is complete, remove the xylene under vacuum.

  • Characterization: Characterize the final polyester polyol for its hydroxyl value, acid value, and viscosity.

Protocol for High-Temperature Coating Formulation

This protocol details the preparation of a two-component (2K) polyurethane coating.

  • Polyol Solution Preparation: Dissolve the synthesized polyester polyol in a mixed solvent of cyclohexanone and THF (4:1 ratio) to achieve the desired application viscosity. [9]2. Pigment Dispersion: If a pigmented coating is desired, add the titanium dioxide to the polyol solution and disperse it using a high-speed disperser until a Hegman grind of 7 is achieved.

  • Component Mixing: In a separate container, weigh the required amount of the polyol solution.

  • Curing Agent Addition: Add the MDI crosslinker to the polyol solution at a stoichiometric ratio of 1.2 isocyanate equivalents to 1 hydroxyl equivalent of the polyol. [9]5. Catalyst Addition: Add the DBTDL catalyst at a concentration of 0.05% by weight of the total resin solids. [9]6. Final Mixing: Thoroughly mix the components for 2-3 minutes. The coating is now ready for application.

Application and Curing

Proper application and curing are critical to achieving the desired performance of the high-temperature resistant coating. [10]

Surface Preparation

Maximum adhesion is achieved on a clean, dry, and properly profiled surface. [10]1. Cleaning: Thoroughly clean the substrate to remove all grease, oil, dust, and other contaminants. [10]2. Abrasive Blasting: For steel substrates, abrasive blasting to a near-white metal finish (SSPC-SP10/NACE No. 2) is recommended for optimal adhesion. 3. Solvent Wiping: After blasting, wipe the surface with a clean, dry cloth and a suitable solvent to remove any remaining residues.

Coating Application

The coating can be applied using various methods, with spray application generally providing the most uniform film.

  • Application Methods: Suitable methods include conventional spray, airless spray, brush, or roller. [4][10]* Film Thickness: Apply a wet film thickness that will result in a dry film thickness (DFT) of 50-75 µm. It is often beneficial to apply multiple thin coats rather than one thick coat. [10]

Curing Schedule

The curing process is essential for the development of the coating's final properties.

  • Flash-off: Allow the applied coating to flash-off at ambient temperature for 15-30 minutes to allow for solvent evaporation.

  • Forced Curing: Place the coated substrate in an oven and cure at a temperature of 45-60°C. [11]The curing time will depend on the specific formulation and the mass of the substrate. A typical starting point is 30-60 minutes.

  • Heat Curing for Service: For some applications, the coating will fully cure upon initial exposure to its service temperature. [12]

Performance Testing and Characterization

Rigorous testing is essential to validate the performance of the formulated high-temperature resistant coating. The following are key standardized tests.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): This technique measures the weight loss of a material as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the coating. [13]* Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the coating. A higher Tg is indicative of better high-temperature performance. [7]

Mechanical and Adhesion Testing
  • Pencil Hardness (ASTM D3363): This test assesses the hardness of the cured coating film.

  • Cross-Hatch Adhesion (ASTM D3359): This test evaluates the adhesion of the coating to the substrate.

  • Impact Resistance (ASTM D2794): This test measures the coating's resistance to rapid deformation.

High-Temperature Performance Evaluation (ASTM D2485)

ASTM D2485 provides standardized methods for evaluating the heat-resistant properties of coatings on steel surfaces. [14][15][16]

  • Method A (Interior Service): Coated panels are heated for 24 hours at a specified temperature, after which one panel is quenched in water and another is subjected to a bend test. [17]* Method B (Exterior Service): Coated panels are exposed to incrementally increasing temperatures. Following the heat exposure, one panel is subjected to a salt spray test (ASTM B117) for 24 hours, and another is exposed to outdoor weathering for 12 months. [15][17] The panels are then examined for signs of degradation, including blistering, rusting, loss of adhesion, and changes in color or gloss. [15] Table of Expected Performance Data

PropertyTest MethodTypical Result for Cyclic Polyol-Based Coating
Thermal Stability (TGA) -Decomposition onset > 300°C
Glass Transition Temp. (DSC) -> 100°C
Pencil Hardness ASTM D3363≥ 4H
Adhesion ASTM D33595B
Impact Resistance ASTM D2794> 80 in-lbs
Heat Resistance ASTM D2485No blistering, cracking, or loss of adhesion after 24 hours at 250°C.
Salt Spray Resistance ASTM B117No corrosion after 500 hours.

Conclusion

The use of cyclic polyols in the formulation of high-temperature resistant coatings represents a significant advancement in the field of protective materials. The inherent rigidity and thermal stability of these molecules, when incorporated into a polyurethane or polyester backbone, yield coatings with superior performance characteristics. This guide has provided a comprehensive framework for the formulation, application, and testing of such coatings. By following the detailed protocols and understanding the underlying scientific principles, researchers and scientists can develop and validate next-generation coatings that meet the ever-increasing demands of high-temperature applications. The continued exploration of novel cyclic and hyperbranched polyol structures promises even further improvements in thermal and mechanical properties, pushing the boundaries of what is possible in protective coating technology. [13]

References

  • ASTM D2485 Heat Resistance Testing of Coatings - Testing Laboratory. (n.d.).
  • Applying Heat Resistant Coating for Optimal Results - Altic Paint. (2025, October 3).
  • Evaluating Coatings For High Temperature Service. (2018, March 1).
  • ASTM D2485-22. (n.d.). Scribd.
  • Use of high temperature coatings in the oil and gas industry. (n.d.). A.W. Chesterton Company.
  • Advanced Composite Coatings for High Temperature Processing. (n.d.). ITP Materials.
  • ASTM D 2485 : 2018 Standard Test Methods for Evaluating Coatings For. (2018, March 15). Intertek Inform.
  • Here's a cheat sheet for ASTM coating testing standards. (2025, May 1). High Performance Coatings.
  • Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. (2023, August 17). Growing Science.
  • Thermal and anticorrosion properties of polyurethane coatings derived from recycled polyethylene terephthalate and palm olein-based polyols. (2021, April 14). Royal Society Open Science.
  • Heat-resistant Coatings: Types and Applications. (2025, September 23). SpecialChem.
  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. (n.d.).
  • Protective Coatings For High-Temperature Applications: Challenges And Innovations. (2025, March 6). STM Journals.
  • Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. (2025, January 8). MDPI.
  • Preparation and characterisation of polyurethane coatings based on polyester polyol. (2025, August 7). ResearchGate.
  • Forced curing or drying. (n.d.). Hempel. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENcb8w-Qu6_cDoertILDHq46vp9DxRj25zwz9dIKQgRqseGX0CNW5DGUtfhI06jow6YBQUr3B1ErnATspXODELix59onjQzJnAqP0FXzKMJBaY0ZLhjaqTYoYDOP-J6zLHCKUQtFY8Q__rJX33JrjDiqmzIFCgkRhf-OHtbPFCu6Tj5euMV40rkNuL6LnA0CmCkpxBB4XO2PGT26Y=](

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol in Organic Solvents

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol in organic solvents....

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol in organic solvents. This highly polar, polyhydroxylated compound presents unique solubility hurdles due to its extensive hydrogen-bonding capabilities. This guide provides a comprehensive resource, including frequently asked questions (FAQs), detailed troubleshooting protocols, and the underlying scientific principles to empower you to overcome these challenges in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol.

Q1: Why is 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol so poorly soluble in many common organic solvents?

A1: The poor solubility is primarily due to its molecular structure. The presence of five hydroxyl (-OH) groups makes the molecule highly polar and capable of forming a strong network of intermolecular and intramolecular hydrogen bonds.[1][2] Organic solvents that are non-polar or have low polarity, such as toluene or hexane, cannot effectively break this hydrogen-bonding network and solvate the molecule, leading to low solubility. The principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents.[3][4]

Q2: In which types of organic solvents can I expect to have better solubility?

A2: You can expect higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent, in polar protic solvents like methanol and ethanol. These solvents can act as hydrogen bond acceptors or donors, allowing them to interact more favorably with the hydroxyl groups of the compound.[5]

Q3: Is heating the solvent a good strategy to improve solubility?

A3: Gentle heating can increase the kinetic energy of the solvent molecules, which can help to overcome the energy barrier required to dissolve the solute. However, caution is advised as excessive heat can lead to the degradation of thermally sensitive compounds. It is crucial to first determine the thermal stability of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol.

Q4: What are the main strategies to improve the solubility of this compound in organic solvents?

A4: The primary strategies, which will be detailed in this guide, are:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent to achieve the desired solubility.[6]

  • Solid Dispersion: Dispersing the compound in a solid carrier matrix at a molecular level.[7][8]

  • Derivatization: Chemically modifying the hydroxyl groups to reduce polarity and hydrogen bonding capacity.

Part 2: Experimental Protocol for Determining Solubility

To effectively troubleshoot and enhance solubility, it is essential to first quantify the baseline solubility in a range of solvents. The following protocol outlines a reliable method for determining the equilibrium solubility of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol.

Objective:

To determine the approximate solubility of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:
  • 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another quantitative analytical instrument.

Procedure:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol into a series of vials. An excess is necessary to ensure a saturated solution is formed.

    • Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[3]

  • Quantification:

    • Prepare a series of standard solutions of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., DMSO or water).

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant samples.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L at the specified temperature.

Table 1: Hypothetical Solubility Data for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol at 25 °C

SolventPolarity IndexPredicted Solubility (mg/mL)
Hexane0.1< 0.1
Toluene2.4< 0.1
Tetrahydrofuran (THF)4.01 - 5
Acetone5.15 - 10
Acetonitrile5.810 - 20
Isopropanol3.920 - 50
Ethanol4.350 - 100
Methanol5.1> 100
Dimethyl Sulfoxide (DMSO)7.2> 200

Note: This table presents hypothetical data for illustrative purposes. Actual experimental values should be determined using the protocol above.

Part 3: Troubleshooting Guide & Enhancement Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for the three main solubility enhancement strategies.

Strategy 1: Co-solvency

Issue: The compound has low solubility in the desired primary organic solvent for a reaction or formulation.

Causality: The polarity of the primary solvent is not optimal to dissolve the highly polar polyol. By adding a miscible co-solvent in which the compound is more soluble, the overall polarity of the solvent system can be adjusted to a more favorable range.[6][9]

dot

Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.

Experimental Protocol: Solid Dispersion via Solvent Evaporation

  • Carrier Selection: Choose a carrier that is soluble in the target organic solvent and compatible with your application. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). 2. Co-dissolution: Dissolve both 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol and the carrier in a common volatile solvent (e.g., methanol or ethanol) in your desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The rapid removal of the solvent is key to preventing the re-crystallization of the compound.

  • Drying and Characterization: Dry the resulting solid film under vacuum to remove any residual solvent. Characterize the solid dispersion using techniques like X-ray diffraction (XRD) to confirm the amorphous nature of the compound.

  • Solubility Testing: Determine the solubility of the prepared solid dispersion in your target organic solvent using the protocol in Part 2.

Troubleshooting:

  • Phase separation during solvent evaporation: The compound and carrier may not be fully miscible, leading to the formation of separate crystalline domains.

    • Solution: Try a different common solvent or a different carrier. Increasing the ratio of the carrier may also improve miscibility.

  • Solid dispersion is sticky or oily: This can occur if the chosen carrier has a low glass transition temperature.

    • Solution: Select a carrier with a higher glass transition temperature or use a combination of carriers.

Strategy 3: Derivatization

Issue: The inherent polarity of the compound is too high for the intended application, and a significant increase in solubility in non-polar solvents is required.

Causality: By chemically modifying the highly polar hydroxyl groups into less polar functional groups like esters or ethers, the molecule's overall polarity is reduced, and its ability to form strong hydrogen bonds is diminished. This makes the derivatized molecule more "like" the non-polar organic solvents, leading to a significant increase in solubility.

dot

Caption: Logical flow of improving solubility through chemical derivatization.

Experimental Protocol: Esterification with a Fatty Acid

This protocol describes the conversion of the hydroxyl groups to esters, which significantly increases lipophilicity.

  • Reaction Setup: In a round-bottom flask, dissolve 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol in a suitable solvent (e.g., pyridine or DMF).

  • Reagent Addition: Add a fatty acid chloride (e.g., lauroyl chloride) or a fatty acid anhydride in a molar excess to ensure complete or high-degree esterification of the hydroxyl groups. The reaction is typically performed in the presence of a base (like pyridine, which can also be the solvent) to neutralize the HCl byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.

  • Characterization and Solubility Testing: Confirm the structure of the esterified product using NMR and mass spectrometry. Determine the solubility of the purified product in various organic solvents.

Experimental Protocol: Etherification (Williamson Ether Synthesis)

This protocol describes the conversion of the hydroxyl groups to ethers.

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol in an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl groups, forming the corresponding alkoxides.

  • Alkylating Agent Addition: Add an alkyl halide (e.g., benzyl bromide or methyl iodide) and allow the reaction to warm to room temperature or heat gently to drive the reaction to completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, and dry it. Purify the product by column chromatography.

  • Characterization and Solubility Testing: Confirm the structure of the etherified product and test its solubility.

Troubleshooting:

  • Incomplete reaction: Not all hydroxyl groups are derivatized.

    • Solution: Increase the molar excess of the acylating or alkylating agent and the reaction time. Ensure anhydrous conditions for the Williamson ether synthesis.

  • Complex product mixture: A mixture of partially and fully derivatized products is obtained.

    • Solution: Optimize the stoichiometry of the reagents to favor the desired product. Careful purification by column chromatography will be necessary to isolate the desired compound.

References

  • Anonymous. (2013). AN OVERVIEW ON THE MECHANISMS OF SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT IN SOLID DISPERSION. International Journal of PharmTech Research, 5(1), 38.
  • Pawar, J., & Farooqui, M. (2018).
  • Anonymous. (n.d.). TYPES AND MECHANISM OF SOLID DISPERSION-BASED SOLUBILITY IMPROVEMENT. IJSDR.
  • Anonymous. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Anonymous. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org.
  • Bandam, V., & Lira, C. T. (2009). The Impact of Polyols on Water Structure in Solution: A Computational Study. Journal of Physical Chemistry A, 113(26), 7548-7555.
  • Anonymous. (2025). General Experimental Protocol for Determining Solubility. Benchchem.
  • Anonymous. (2024). How to determine the solubility of a substance in an organic solvent ?.
  • Narayan, M. S., & Narayan, R. (2014). US Patent 8,877,952B2 - Pre-esterification of primary polyols to improve solubility in solvents used in the polyol process.
  • Lira, C. T. (2009). The impact of polyols on water structure in solution: A computational study. Journal of Physical Chemistry A, 113(26), 7548-7555.
  • Anonymous. (1996). US Patent 5,576,451A - Esters of fatty acids with ethoxylated polyols.
  • Anonymous. (2021). Solubility of Organic Compounds. Chemistry Steps.
  • Gandhi, N. N., & Mukherjee, C. (1998). Formation of polyol-fatty acid esters by lipases in reverse micellar media. PubMed.
  • Anonymous. (n.d.). Esterification of sugars and polyphenols with fatty acids: Techniques, bioactivities, and applications.
  • Anonymous. (n.d.).
  • Anonymous. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts.
  • Anonymous. (2024). Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview.
  • Li, C., Chen, J., & Pagadala, V. (2020).
  • Anonymous. (2024). Solubility test for Organic Compounds.
  • Djerourou, A., & Djerourou, F. (2017). Fatty Acid Esterification with Polyols over Acidic Montmorillonite. PubMed.
  • Anonymous. (n.d.). (PDF) Dissolution enhancement of poorly soluble drug by solvent evaporation method using hydrophilic polymer: a solid dispersion technique.
  • Nikghalb, L. A., Singh, G., & Singh, G. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
  • Ouchi, T., & Nishizawa, H. (2014). Transetherification on Polyols by Intra- and Intermolecular Nucleophilic Substitutions. PMC.
  • Patel, R. P., & Patel, M. M. (2007). Preparation and characterization of solid dispersions of carvedilol with PVP K30. PMC.
  • Anonymous. (2014). WO2014136053A1 - Process for the etherification of a polyol.
  • Anonymous. (1989). EP0319126A2 - Process for preparation of polyol fatty acid ester and glyceride mixture obtained.
  • Marathe, P. D. (2025). 2277–4998 SOLID DISPERSION METHODS AND POLYMERS TO ENHANCE SOLUBILITY OF LOW SOLUBLE DRUGS. ijbpas.
  • Anonymous. (n.d.). Polymer solubility in ionic liquids: dominated by hydrogen bonding. RSC Publishing.
  • Anonymous. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation.
  • Anonymous. (n.d.).
  • Anonymous. (2025).
  • Anonymous. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Anonymous. (n.d.). 2,2,5,5-Tetrakis-hydroxymethyl-cyclopentanol | 39163-81-0. Sigma-Aldrich.
  • Anonymous. (n.d.).
  • Anonymous. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • Anonymous. (2025).
  • Allen, L. V. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed.
  • Poka, M. S., Milne, M., Wessels, A., & Aucamp, M. (2023). Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. Pharmaceutics, 15(11), 2557.
  • Anonymous. (2025).
  • Anonymous. (n.d.).
  • Anonymous. (2002). US6361758B1 - Cosolvent formulations.
  • Anonymous. (2024).
  • Anonymous. (2025). Dissolving PLGA in Solvents.
  • Anonymous. (n.d.). Solvent Miscibility Table. Alfa Chemistry.
  • Anonymous. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.

Sources

Optimization

Overcoming steric hindrance in functionalizing secondary hydroxyl groups

Ticket ID: #SEC-OH-STERIC-001 Subject: Overcoming Steric Hindrance in Alcohol Functionalization Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Open Diagnostic & Triage: Select Your Protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SEC-OH-STERIC-001 Subject: Overcoming Steric Hindrance in


 Alcohol Functionalization
Assigned Specialist:  Senior Application Scientist, Synthesis Division
Status:  Open

Diagnostic & Triage: Select Your Protocol

Welcome to the technical support hub. Functionalizing sterically hindered secondary alcohols (


-OH) often leads to stalled reactions or elimination byproducts. The standard nucleophilic attack is blocked by bulky neighboring groups (gem-dimethyl, adjacent quaternary centers, etc.).

Use the following decision matrix to select the correct protocol for your substrate.

DecisionMatrix Start START: Substrate Analysis Target What is the target functional group? Start->Target Ester Ester (Acylation) Target->Ester Ester Ether Ether / Protection Target->Ether Ether/Silyl AcidSens Is substrate acid-labile? Ester->AcidSens Steglich Protocol A: Steglich (DCC/DMAP) AcidSens->Steglich Yes (Mild) Yamaguchi Protocol B: Yamaguchi (TCBC/DMAP) AcidSens->Yamaguchi No (Robust/Hindered) Type Type of Group? Ether->Type Silyl Silyl Ether (TBS/TES) Type->Silyl Silyl Benzyl Benzyl Ether Type->Benzyl Benzyl TBSOTf Protocol D: High-Power Silylation (TBSOTf/2,6-Lutidine) Silyl->TBSOTf Hindered Substrate Dudley Protocol C: Dudley Benzylation (Bn-OPT/MgO) Benzyl->Dudley Avoid Elimination

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on substrate sensitivity and steric demand.

Experimental Protocols (The "Fixes")

Protocol A: Yamaguchi Esterification (The "Heavy Lifter")

Best for: Extremely hindered substrates, macrolactonizations, and when standard DCC couplings fail. Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. DMAP regioselectively attacks the less hindered carbonyl (the target acid), forming a super-electrophilic N-acylpyridinium species.

Reagents:

  • Carboxylic Acid (1.0 - 1.2 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0 - 1.2 equiv)

  • Triethylamine (

    
    ) (1.2 - 1.5 equiv)
    
  • DMAP (1.0 - 3.0 equiv) — Note: Stoichiometric DMAP is often required for hindered substrates.

  • Solvent: Toluene or THF (anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid and

    
     in THF/Toluene. Cool to 0 °C.
    
  • Anhydride Formation: Add TCBC dropwise. Stir at RT for 1–2 hours. Checkpoint: A white precipitate (

    
    ) will form. This confirms mixed anhydride formation [1].
    
  • Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere to prevent side reactions.

  • Coupling: Dilute the filtrate (mixed anhydride) with solvent (typically toluene). Add the hindered alcohol and DMAP (dissolved in minimal solvent) slowly.

  • Reaction: Heat to reflux (or 60–80 °C) for 4–12 hours.

  • Workup: Quench with saturated

    
    . Wash with 
    
    
    
    (to remove DMAP) and brine.
Protocol B: Modified Steglich Esterification

Best for: Acid-sensitive substrates where thermal conditions (Yamaguchi) might cause decomposition. The Twist: Standard Steglich (DCC/DMAP) often stalls on hindered alcohols due to the formation of the unreactive N-acylurea byproduct. To fix this, we use Sc(OTf)3 or high-loading DMAP .

Reagents:

  • Carboxylic Acid (1.2 equiv)

  • EDC

    
    HCl or DCC (1.5 equiv)
    
  • Catalyst: DMAP (0.5 - 1.0 equiv) OR

    
     (5-10 mol%) [2].
    
  • Solvent: DCM (anhydrous).

Troubleshooting Note: If the reaction turns cloudy (urea formation) but TLC shows no product, the acyl-isourea intermediate is rearranging rather than reacting with your alcohol. Switch to Protocol A or add Sc(OTf)3.

Protocol C: Dudley Benzylation (Elimination-Free Etherification)

Best for: Benzylating hindered


 alcohols that undergo elimination (alkene formation) under Williamson conditions (NaH/BnBr).
Reagent:  2-Benzyloxy-1-methylpyridinium triflate (Dudley Reagent).[1][2]

Step-by-Step Workflow:

  • Setup: Suspend the Dudley reagent (2.0 equiv) and MgO (2.0 equiv, acid scavenger) in trifluorotoluene (

    
    ) or toluene.
    
  • Addition: Add the hindered alcohol (1.0 equiv).

  • Reaction: Heat to 80–90 °C. The reagent acts as a "benzyl cation equivalent" that transfers the benzyl group thermally under neutral conditions [3].

  • Workup: Filter through a celite pad to remove MgO and pyridone byproduct. Concentrate and purify.

Protocol D: High-Power Silylation (TBSOTf)

Best for: Installing TBS/TES groups on hindered alcohols where TBSCl/Imidazole fails. Logic: The triflate leaving group is significantly better than chloride, and 2,6-lutidine is a non-nucleophilic base that won't attack the silicon center.

Reagents:

  • TBSOTf (1.5 equiv)

  • 2,6-Lutidine (2.0 equiv)

  • Solvent: DCM (0 °C to RT).

Warning: TBSOTf is aggressive. It can open epoxides or cleave acetals. If your molecule is fragile, titrate the reagent slowly at -78 °C.

Data & Comparison Tables

Table 1: Comparison of Esterification Methods for Hindered Substrates

MethodActivation SpeciesSteric ToleranceAcid SensitivityCritical Drawback
Fischer Oxonium ionLowPoorRequires high heat/acid; fails for hindered.
Steglich O-AcylisoureaMediumHighN-acylurea rearrangement byproduct.
Yamaguchi Mixed AnhydrideVery High MediumRequires 2 steps; uses stoichiometric DMAP.
Mitsunobu OxyphosphoniumMedium/HighHighRequires inversion; difficult purification.

Table 2: Solvent Effects on Reaction Rate (General Trends)

SolventDielectric ConstantEffect on Ion-PairingRecommendation
DCM 8.9ModerateStandard for Steglich/Silylation.
Toluene 2.4Low (Tight ion pairs)Best for Yamaguchi (High temp stability).
DMF 36.7High (Separated ions)Accelerates

, but difficult to remove.

Mechanism Deep Dive: Why Yamaguchi Works

The failure of standard esterification on hindered alcohols is kinetic. The nucleophile (alcohol) cannot approach the electrophile (carbonyl). The Yamaguchi method solves this by creating a Mixed Anhydride , which is then attacked by DMAP to form a highly reactive, less hindered N-Acylpyridinium ion.

YamaguchiMechanism cluster_0 Critical Step: Steric Bypass Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh + TCBC / Et3N TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnh AcylPy N-Acylpyridinium (Super Electrophile) MixedAnh->AcylPy Regioselective Attack by DMAP DMAP DMAP (Nucleophilic Catalyst) DMAP->AcylPy Product Sterically Hindered Ester AcylPy->Product Fast Attack by Hindered Alcohol Alcohol Hindered Alcohol (R'-OH) Alcohol->Product

Figure 2: Mechanistic flow of the Yamaguchi esterification. The formation of the N-Acylpyridinium species is the key kinetic driver that overcomes steric repulsion.

FAQ / Troubleshooting

Q: My Yamaguchi reaction turned black and failed. What happened? A: This usually indicates the decomposition of the mixed anhydride or the acid chloride. Ensure your THF/Toluene is strictly anhydrous. If the reaction turns black immediately upon adding DMAP, ensure the temperature is controlled (add at RT, then heat).

Q: I need to invert the stereochemistry of a hindered secondary alcohol. Mitsunobu failed. A: Standard Mitsunobu (DEAD/PPh3/Benzoic Acid) often fails for hindered substrates because the betaine intermediate is too bulky.

  • Fix: Use p-Nitrobenzoic acid (more acidic, pKa ~3.4) or Chloroacetic acid .

  • Reagent Swap: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) for higher reactivity [4].

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation can significantly accelerate the acylation of hindered alcohols. A common protocol involves heating the alcohol, anhydride, and catalytic


 or 

in acetonitrile at 100 °C for 10–20 minutes.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan. Link

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1995).[3] "Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst". Journal of the American Chemical Society.[3][4] Link

  • Poon, K. W. C., & Dudley, G. B. (2006).[5][6] "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt". The Journal of Organic Chemistry. Link

  • Dodge, J. A., et al. (1996). "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol". Organic Syntheses. Link

Sources

Troubleshooting

Reducing viscosity in high-solid polyol formulations

Technical Support Center: High-Solid Polyol Viscosity Management Status: ONLINE Agent: Senior Application Scientist (Polymer Physics & Formulation Chemistry) Ticket Topic: Viscosity Reduction Strategies for High-Solid/Lo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Solid Polyol Viscosity Management

Status: ONLINE Agent: Senior Application Scientist (Polymer Physics & Formulation Chemistry) Ticket Topic: Viscosity Reduction Strategies for High-Solid/Low-VOC Formulations[1]

Executive Summary: The "High-Solids" Paradox

Welcome to the technical support hub. You are likely here because you are hitting the Solids-Viscosity Wall .[1] In the push for sustainability (low VOCs) or high-potency drug delivery, you have increased the solids content (polymer concentration), causing your formulation’s viscosity to spike exponentially.

The Core Conflict:

  • Industrial (CASE): You need <250 g/L VOCs but your resin is too thick to spray or pump.[1]

  • Pharma (Drug Dev): You need a high-concentration polymer depot (e.g., PLGA/PEG) for sustained release, but it’s non-injectable (unacceptable syringeability force).

This guide provides the mechanistic levers to de-escalate viscosity without compromising the structural integrity of your final cured matrix.

Troubleshooting Matrix (Quick Diagnostics)

Use this decision matrix to identify the immediate "fix" based on your observation.

Symptom Probable Cause Immediate Action Long-Term Fix
High Zero-Shear Viscosity (

)
High Molecular Weight (MW) or Broad Polydispersity (PDI).[1]Heat to

(check pot life).
Switch to narrow PDI resins; Use reactive diluents.[1]
Shear Thinning Absent Newtonian behavior (common in low MW oligomers).[1]None (this is intrinsic).[1]Introduce thixotropic agents (fumed silica) if sag resistance is needed.[1]
Viscosity Drifts Up Over Time Premature crosslinking or H-bond network formation.[1]Check moisture content (NCO side reaction); Add molecular sieves.[1]Use latent catalysts; Add H-bond disruptors.[1]
Poor Spray Atomization Surface tension

Viscosity issue.
Add substrate wetting agents.[1][2]Re-balance solvent blend for faster tail-solvent evaporation.
High Injection Force (Pharma) Polymer chain entanglement.[1][3][4]Use larger gauge needle (if clinical allows).[1]Blend with biocompatible plasticizers (TEC, PEG 400).[1]

Knowledge Base: Deep Dive Modules

Module A: The Chemistry Layer (Molecular Architecture)

Q: Why does my viscosity double when I only increased solids by 10%? A: Polymer viscosity in concentrated regimes follows a power-law dependence ($ \eta \propto c^x $), often where


 due to chain entanglement.[1]
  • The Mechanism: At high solids, polymer chains overlap. Once the molecular weight (

    
    ) exceeds the critical entanglement weight (
    
    
    
    ), chains act like knotted ropes.
  • The Fix:

    • Narrow the PDI: Broad Polydispersity Indexes (PDI > 2.0) mean you have high-MW "tails" that disproportionately increase drag. Using "living" polymerization techniques (ATRP, RAFT) to achieve PDI < 1.5 can significantly drop viscosity.[1]

    • Star Architectures: Switch from linear to branched (star or hyperbranched) polyols. Star polymers have smaller hydrodynamic radii (

      
      ) than linear chains of the same mass, resulting in lower solution viscosity.
      

Q: How do Hydrogen Bonds drive viscosity in polyols? A: Polyols are rich in hydroxyl (-OH) groups.[1] In high-solid systems, these groups form transient physical crosslinks (H-bond networks) rather than interacting with solvent.[1]

  • Strategy: Disruption.

    • Industrial: Add polar solvents or additives that compete for H-bonds (e.g., small amounts of ketones or specific dispersants).[1]

    • Pharma:[1] Salts (NaCl) or specific amino acids (Arginine) can disrupt protein/polymer self-association networks.[1]

Module B: The Additive Strategy (Diluents)

Q: Solvents are banned (VOC limits).[1] What are my options? A: You must move from inert solvents to Reactive Diluents .

  • Definition: Low-viscosity monomers that reduce the bulk viscosity during processing but chemically react into the final network during cure. They do not evaporate (Zero VOC contribution).[1]

  • Selection Guide:

    • Polyurethanes:[1] Oxazolidines, aldimines, or low-viscosity diols/triols.

    • Epoxies: Glycidyl ethers (e.g., BDDGE).[1]

    • Acrylates:[2] Isobornyl acrylate (IBOA) - excellent for lowering viscosity while maintaining

      
      .[1]
      

Q: What about "Bio-based" viscosity reducers? A: Fatty acid methyl esters (FAME) and soybean-oil derivatives are effective.[1] They act as internal plasticizers.[1] Warning: They can permanently soften the coating (lower Modulus), so use sparingly (<10%).

Module C: Process Engineering (The Physics Layer)

Q: Can I just heat the formulation? A: Yes, but you fight the Pot Life vs. Viscosity trade-off.

  • The Physics: Viscosity follows the Arrhenius equation:

    
    .
    
  • The Risk: Heating a 2K (two-component) system accelerates the curing reaction (exothermic).

  • The Solution: Inline Heating. Do not heat the bulk tank. Use a heated hose or inline heater just before the nozzle/mixer. This lowers viscosity for application (

    
     second) without shortening the pot life in the tank.
    

Visualizing the Logic

Diagram 1: The Viscosity Troubleshooting Decision Tree

This flowchart guides you through the logical deduction process for high-viscosity issues.

ViscosityTroubleshooting Start PROBLEM: Viscosity Too High CheckShear Step 1: Perform Shear Sweep (Is it Newtonian?) Start->CheckShear Newtonian Yes (Flat Viscosity Profile) CheckShear->Newtonian Viscosity constant NonNewtonian No (Shear Thinning) CheckShear->NonNewtonian Viscosity drops with shear CheckTemp Step 2: Check Temperature Sensitivity (Arrhenius Plot) Newtonian->CheckTemp CheckEntanglement Step 2: Check MW & PDI (Entanglement Issue) NonNewtonian->CheckEntanglement ActionHeat SOLUTION: Inline Heating (Reduce viscosity at nozzle) CheckTemp->ActionHeat High Temp Sensitivity ActionDiluent SOLUTION: Reactive Diluents (Reduce intermolecular friction) CheckTemp->ActionDiluent Low Temp Sensitivity ActionArch SOLUTION: Change Architecture (Switch to Star/Hyperbranched) CheckEntanglement->ActionArch High MW / Broad PDI ActionThixo SOLUTION: High Shear Mixing (Break thixotropic structure) CheckEntanglement->ActionThixo Agglomerates Present

Caption: Decision logic for diagnosing and treating viscosity anomalies in polymer formulations.

Experimental Protocol: The "Flow Curve" Validation

Do not rely on a single-point measurement (e.g., Brookfield viscometer at 20 rpm). High-solid fluids are complex. You must generate a Flow Curve .[1]

Objective: Determine if your formulation is Newtonian, Shear Thinning, or Thixotropic.

Equipment: Rotational Rheometer (Cone & Plate geometry recommended for high solids to ensure uniform shear).[1]

Step-by-Step:

  • Equilibration: Load sample. Trim edges. Allow to rest for 120s to relax loading stresses. Temperature:

    
    .[1]
    
  • Up-Sweep: Ramp shear rate (

    
    ) from 
    
    
    
    to
    
    
    over 120 seconds.
    • Data Point: Observe the Newtonian Plateau (

      
      ).[1]
      
  • Peak Hold: Hold at

    
     for 30 seconds.
    
    • Data Point: Simulates high-shear processing (spraying/injecting).

  • Down-Sweep: Ramp shear rate back down from

    
     to 
    
    
    
    .
  • Analysis:

    • Hysteresis Loop: If the Down-Sweep curve is lower than the Up-Sweep, your material is Thixotropic (time-dependent structure breakdown).

    • Shear Thinning: If viscosity drops as shear increases, you have pseudoplastic behavior (good for spraying, bad for leveling).

Pharma Corner: High-Concentration Injectables

For Drug Development Professionals dealing with PLGA, PLA, or Protein depots.

The "Syringeability" Equation: Injectability is governed by the Hagen-Poiseuille law. To reduce injection force (


) without changing needle gauge (clinical constraint):


Where

is viscosity.[1] Since you cannot change

(needle radius) easily, you must attack

.[1]

Approved Viscosity Reducers (Parenteral):

  • NMP (N-Methyl-2-pyrrolidone): Highly effective solvent for PLGA, but toxicity concerns limit concentration.[1]

  • DMSO (Dimethyl sulfoxide): Strong H-bond disruptor.

  • Low MW PEG (PEG 300/400): Acts as a plasticizer to increase free volume between polymer chains.[1]

  • Triethyl Citrate (TEC): Biocompatible plasticizer often used to lower the

    
     and melt viscosity of biodegradable polymers.[1]
    

References

  • Graessley, W. W. (1974).[1] The Entanglement Concept in Polymer Rheology. Advances in Polymer Science.

  • Mezger, T. G. (2020). The Rheology Handbook. Anton Paar GmbH.[1] (Standard industrial reference for rheological protocols).

  • Shire, S. J., et al. (2004).[1] Challenges in the development of high protein concentration formulations. Journal of Pharmaceutical Sciences. (Addresses viscosity in biologic formulations).[1][5][6][7]

  • Roller, M. B. (1980).[1] Rheology of High-Solids Coatings. Journal of Coatings Technology. (Foundational text on VOC/viscosity trade-offs).

  • BASF Technical Guides. Reactive Diluents for Polyurethanes. (Industrial application data).

End of Guide. For further assistance, please submit a ticket with your specific rheometer data files (.csv).

Sources

Optimization

Technical Support Center: Purification of Crystalline Cyclic Polyols

Current Status: Online Operator: Senior Application Scientist Ticket ID: PUR-POLY-001 Subject: Troubleshooting Crystallization, Separation, and Analysis of Cyclic Polyols Introduction Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PUR-POLY-001 Subject: Troubleshooting Crystallization, Separation, and Analysis of Cyclic Polyols

Introduction

Welcome to the Technical Support Center. You are likely here because cyclic polyols (e.g., myo-inositol, scyllo-inositol, quinic acid, shikimic acid) are deceptively difficult to purify. While they appear to be simple, stable molecules, they suffer from three distinct processing challenges:

  • Polymorphism & Solvation: They love water, leading to difficult drying and hydrate formation.

  • Isomeric Similarity: Structural isomers (e.g., axial vs. equatorial hydroxyls) have nearly identical solubilities.

  • Detection Invisibility: They lack chromophores, making standard UV-HPLC useless.

This guide is structured as a dynamic troubleshooting workflow. Locate your specific failure mode below to find the solution.

Module 1: Crystallization Troubleshooting

"My product is oiling out or forming a goo instead of crystals."

This is the most common ticket we receive. Cyclic polyols often undergo Liquid-Liquid Phase Separation (LLPS) before they crystallize. This "oiling out" occurs when the attraction between solute molecules is stronger than the attraction between solute and solvent, but the kinetic barrier to form a lattice is too high.[1]

The Diagnostic Protocol

If you see oil droplets or a sticky gum:

  • Check the Temperature: Are you cooling too fast?

  • Check the Solvent: Are you using an anti-solvent (e.g., Ethanol) added to an aqueous solution?

Corrective Workflow: The "Two-Pot" Anti-Solvent Method

Do not simply dump ethanol into your water solution.

StepActionMechanism
1 Dissolution Dissolve crude polyol in minimal water at 60°C. Ensure complete dissolution.
2 Temperature Hold Maintain 60°C. Do not cool yet.
3 Anti-Solvent Dosing Add hot ethanol (also at 60°C) dropwise until the solution turns slightly turbid (cloud point).
4 The Critical Pause Stop stirring. Add a seed crystal.[1][2][3] Hold at 60°C for 30 mins.
5 Cooling Ramp down at 0.1°C/min.

Why this works: Adding cold anti-solvent to a hot solution creates local zones of massive supersaturation, forcing the polyol to crash out as an amorphous oil. Keeping both solvents hot ensures you stay within the Metastable Zone Width (MSZW) .

Visual Logic: Oiling Out Rescue Strategy

CrystallizationLogic start Observation: Oiling Out / Goo Formation check_purity Check Purity (<85%?) start->check_purity high_impurity Impurity Level High check_purity->high_impurity Yes low_impurity Impurity Level Low check_purity->low_impurity No action_oil Action: Re-dissolve & Carbon Treat (Remove interfering proteins/salts) high_impurity->action_oil action_temp Action: Reduce Cooling Rate (Stay in Metastable Zone) low_impurity->action_temp action_seed Action: Seed at High Temp (Bypass Nucleation Energy Barrier) low_impurity->action_seed action_oil->action_seed After Clean-up

Figure 1: Decision tree for remediating oiling-out events during polyol crystallization.

Module 2: Separation of Isomers (Chromatography)

"I cannot separate myo-inositol from scyllo-inositol."

Standard C18 silica columns will fail here. These isomers differ only by the orientation of a single hydroxyl group. You must exploit ionization potential or complexation .

The Solution: High-pH Anion Exchange

At high pH (>12), the hydroxyl groups of cyclic polyols deprotonate slightly. The pKa values differ based on the axial/equatorial orientation of the -OH groups, allowing separation on anion exchange resins.

Recommended Protocol:

  • Column: Strong Anion Exchange (SAX) (e.g., CarboPac PA1 or equivalent).

  • Mobile Phase: Sodium Hydroxide (NaOH) gradient.

  • Mechanism: The isomer with the most accessible acidic protons (often those with more axial hydroxyls interacting with the resin) elutes later.

Troubleshooting Co-elution: If peaks still overlap, introduce Borate Complexation .

  • Add 5-10 mM Sodium Borate to the mobile phase.

  • Borate forms cyclic esters with cis-diols. Isomers with cis-diols (like myo-inositol) will complex more strongly and shift retention time significantly compared to those without (like scyllo-inositol).

Module 3: Analytical Verification (The "Invisible" Peak)

"My HPLC shows a flat baseline. Where is my compound?"

Cyclic polyols are "chromophore-dead." They do not absorb UV light at 254nm or 280nm. If you are using a standard UV detector, you will see nothing.

Detector Selection Guide
Detector TypePrincipleSuitability for PolyolsProsCons
RI (Refractive Index) Measures light bendingStandard Robust, linear for high concentrations.Low sensitivity; Incompatible with gradients (Isocratic only).
ELSD (Evaporative Light Scattering) Sprays & dries solvent, detects particlesExcellent Compatible with gradients; Good sensitivity.[4]Non-linear response (requires log-log calibration); Destructive.
CAD (Charged Aerosol) Measures charge on particlesBest-in-Class High sensitivity; Uniform response factor.Expensive; Requires ultra-pure mobile phase.
Visual Logic: Selecting the Right Detector

DetectorSelection start Select Detector gradient Is Gradient Required? (e.g., Isomer Separation) start->gradient yes_grad Yes gradient->yes_grad no_grad No (Isocratic) gradient->no_grad sensitivity High Sensitivity Needed? yes_grad->sensitivity ri Use RI Detector (Robust, Cheap) no_grad->ri elsd Use ELSD (Good for gradients) sensitivity->elsd Moderate cad Use CAD (Best for trace analysis) sensitivity->cad Ultra-Trace

Figure 2: Workflow for selecting the appropriate HPLC detector based on method requirements.

Module 4: Polishing & Impurity Removal

"My crystals are white, but the solution is yellow."

This indicates Maillard reaction products or caramelized sugars. These are potent crystal inhibitors and must be removed before crystallization.

Protocol: Activated Carbon Isotherm Do not just "add charcoal." Use the correct grade.

  • Carbon Type: Steam-activated carbon with an Iodine Number > 1000 mg/g . This indicates a high micropore volume suitable for small color bodies.

  • Temperature: Heat the solution to 50-60°C. Adsorption kinetics for viscous polyol solutions are poor at room temperature.

  • Contact Time: 20-30 minutes.

  • Filtration: Use a 0.45 µm membrane immediately. Carbon fines can act as rogue nucleation sites, causing the "oiling out" issue described in Module 1.

References
  • Separation of Inositol Phosphates: Skoglund, E., et al. "Separation of inositol phosphate isomers in environmental samples by ion-exchange chromatography." Talanta, 2016.[5][6] Link

  • Oiling Out Phenomena: "Oiling Out in Crystallization." Mettler Toledo Technical Resources. Link

  • HPLC Detection Strategies: "Comparison of ELSD and RID combined with HPLC for simultaneous determination of rare sugars." ResearchGate.[7][8] Link

  • Activated Carbon Specifications: "Purification of sugar liquors with activated carbon." Google Patents (US4502890A). Link

  • Charged Aerosol Detection: "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Thermo Fisher Scientific. Link

Sources

Troubleshooting

Technical Support Center: Controlling Cross-Linking Density in Cyclopentane-Polyurethane Systems

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Biomedical Scaffolds, Controlled Drug Delivery, and Pharmaceutical Cold-Chain Infrastructure Welcome to the advanced t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Biomedical Scaffolds, Controlled Drug Delivery, and Pharmaceutical Cold-Chain Infrastructure

Welcome to the advanced troubleshooting and protocol hub for cyclopentane-based polyurethane (PU) systems. As a Senior Application Scientist, I frequently encounter a critical misconception in the lab: treating cyclopentane merely as an inert physical blowing agent or a passive structural component. In reality, cyclopentane actively interacts with the polymer matrix. Whether you are engineering ultra-low temperature (ULT) cold-chain storage for temperature-sensitive biologics or designing tunable PU matrices for controlled active pharmaceutical ingredient (API) release, mastering the chemical cross-linking density is the definitive factor in your system's success.

The Causality of Cross-Linking: Overcoming the Plasticization Effect

To control a polyurethane network, you must understand the causality behind its physical behavior. Cyclopentane (


) is a weakly polar, hydrophobic molecule. During the exothermic polyaddition reaction, the heat generated vaporizes the cyclopentane to form the cellular structure. However, a significant fraction of liquid cyclopentane remains dissolved within the solid polyurethane struts.

Because cyclopentane molecules interpose themselves between the polymer chains, they increase the free volume of the matrix. This acts as a plasticizer , lowering the glass transition temperature (


) and softening the base material. If the cross-linking density is too low, this plasticization leads to catastrophic dimensional shrinkage at low temperatures (in cold-chain applications) or uncontrolled, rapid hydrolytic degradation (in drug delivery scaffolds).

To counteract this softening effect, the chemical cross-link density must be deliberately increased. This is achieved by utilizing high-functionality polyether polyols (e.g., sucrose or sorbitol-based) and maintaining an isocyanate-to-polyol mass ratio (


) between 1.2 and 1.5, which promotes secondary cross-linking via allophanate and biuret linkages, as demonstrated by 1[1].

PU_Network Polyol High-Functionality Polyol (e.g., Sucrose-based) Reaction Exothermic Polyaddition Polyol->Reaction + OH groups Isocyanate Diisocyanate (Index 1.2 - 1.5) Isocyanate->Reaction + NCO groups Cyclopentane Cyclopentane (Blowing Agent) Cyclopentane->Reaction Vaporizes & Dissolves Plasticization Dissolution & Plasticization (Lowers Tg) Cyclopentane->Plasticization Residual Liquid Matrix High Cross-Link Density Polyurethane Matrix Reaction->Matrix Gelation Stability Dimensional Stability Maintained (Counteracts Softening) Matrix->Stability High Density Overcomes Plasticization Plasticization->Matrix Softens Struts

Fig 1: Reaction pathway demonstrating cyclopentane integration and plasticization counteraction.

Quantitative Data: Polyol Selection Matrix

Selecting the correct polyol is the first step in controlling cross-linking density. The table below summarizes the relationship between polyol functionality, cyclopentane solubility, and the resulting cross-link density[1].

Polyol TypeHydroxyl Value (mg KOH/g)FunctionalityCyclopentane Solubility (%)Relative Cross-Link Density
Sucrose Polyether 440High (8)16Very High
Sorbitol-based Polyether 490High (6)19High
Glycerol Polyether 540Medium (3)18Moderate
Aromatic Polyester 347Low (2)<1Low

Troubleshooting Guides & FAQs

Q1: Why is my cyclopentane-blown PU matrix exhibiting dimensional shrinkage during -80°C storage for biologics? A: This is a classic symptom of insufficient cross-linking density failing to overcome cyclopentane plasticization. At ultra-low temperatures, the cyclopentane gas within the closed cells condenses, creating a partial vacuum. If the polymer struts are softened (plasticized) and lack sufficient chemical cross-links, the matrix cannot withstand the pressure differential and collapses. Actionable Fix: Shift your formulation from glycerol-based polyethers to sucrose-based polyethers (functionality > 4) and increase your isocyanate index to >1.2.

Q2: How do I tune the cross-linking density for controlled drug release in cycloaliphatic PU matrices? A: In biomedical applications, PU networks are increasingly used as zero ozone-depleting potential (ODP) drug delivery systems[2]. The cross-link density directly dictates the free volume of the polymer. A higher cross-link density restricts the diffusion of biological fluids into the matrix, slowing down the hydrolytic cleavage of ester or silyl linkages. To prolong API release, incorporate short-chain cross-linkers (like low molecular weight diols) to tighten the network, which has been shown to significantly enhance hydrolytic stability[3].

Q3: What is the optimal mixing ratio to prevent cyclopentane phase separation while maintaining cross-link density? A: Cyclopentane is weakly polar, making its mutual solubility with highly polar polyethers poor. Adding water (as a chemical co-blowing agent) further reduces this solubility. Maintain the mixing mass ratio of polyether polyol to cyclopentane at approximately 100:15. Exceeding 15 parts cyclopentane will lead to phase separation, resulting in localized areas of low cross-link density and structural weak points[1].

Troubleshooting Start Issue: Matrix Shrinkage or Rapid API Release Test Quantify Cross-Link Density (Flory-Rehner / DMA) Start->Test Decision Density < Target? Test->Decision Action1 Increase Polyol Functionality (Use Sorbitol/Sucrose) Decision->Action1 Yes Action2 Increase Isocyanate Index (Target 1.2 - 1.5) Decision->Action2 Yes Action3 Check Cyclopentane Ratio (Max 15 parts per 100 polyol) Decision->Action3 No (Check Plasticizer) End Stable Matrix Achieved Action1->End Action2->End Action3->End

Fig 2: Decision workflow for troubleshooting dimensional instability and release kinetics.

Self-Validating Experimental Protocols

Protocol A: Synthesis of High-Cross-Link Cyclopentane-PU Matrices

Purpose: To formulate a dimensionally stable matrix capable of withstanding plasticization.

  • Premix Preparation: In a temperature-controlled reactor, combine 100 parts sucrose-based polyether polyol, 2.0 parts amine catalyst, 1.5 parts silicone surfactant, and 15 parts cyclopentane.

  • Thermal Control: Maintain the premix strictly at 20°C–22°C. Causality: Cyclopentane boils at ~49°C; higher initial temperatures will cause premature volatilization, altering the stoichiometric ratio and reducing final density.

  • Isocyanate Addition: Introduce polymeric MDI to achieve an isocyanate index of 1.3 (mI/mP ratio).

  • High-Shear Mixing: Agitate the mixture at 3000 RPM for exactly 8 seconds to ensure a homogeneous emulsion.

  • Curing: Pour the mixture into a mold pre-heated to 40°C to drive the exothermic polyaddition.

  • Self-Validation Step: Measure the "string time" (gel time) using a glass rod. A string time of 45–60 seconds confirms that the catalytic activity and cross-linking initiation are proceeding at the correct stoichiometric rate.

Protocol B: Quantification of Cross-Linking Density (Flory-Rehner Swelling Method)

Purpose: To empirically verify the network density of the cured PU matrix.

  • Sample Preparation: Excise a 10 x 10 x 2 mm specimen from the core of the cured PU matrix. Record the initial dry mass (

    
    ).
    
  • Solvent Immersion: Submerge the specimen in 50 mL of analytical-grade toluene at 25°C for 72 hours to achieve equilibrium swelling.

  • Swollen Mass Measurement: Remove the specimen, rapidly blot the surface solvent with filter paper, and record the swollen mass (

    
    ) within 15 seconds to prevent evaporation.
    
  • Desiccation: Dry the specimen in a vacuum oven at 60°C for 24 hours until a constant mass is reached. Record the final dried mass (

    
    ).
    
  • Calculation: Calculate the polymer volume fraction (

    
    ) and apply the Flory-Rehner equation to determine the cross-link density (
    
    
    
    ).
  • Self-Validation Step: Perform a parallel Dynamic Mechanical Analysis (DMA) temperature sweep. Calculate the cross-link density from the storage modulus plateau in the rubbery region (

    
    ). An agreement within ±5% between the swelling method and DMA validates the integrity of your network model.
    

References

  • Green View Technology and Development Co.
  • Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks ACS Applied Polymer Materials URL
  • Polyurethane Foams: Past, Present, and Future PMC - National Institutes of Health URL

Sources

Reference Data & Comparative Studies

Validation

Thermal Stability Profiling: Cyclic Polyols (Myo-Inositol) vs. Pentaerythritol

Content Type: Technical Comparison Guide Audience: Polymer Scientists, Formulation Chemists, and Drug Development Professionals Executive Summary In the engineering of heat-stabilized polymers (PVC) and high-temperature...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Polymer Scientists, Formulation Chemists, and Drug Development Professionals

Executive Summary

In the engineering of heat-stabilized polymers (PVC) and high-temperature pharmaceutical excipients, the choice between Pentaerythritol (PET) and Cyclic Polyols (specifically Myo-Inositol) is a trade-off between molecular inertness and bio-functional rigidity .

  • Pentaerythritol (PET) remains the industrial benchmark for thermal stability. Its neopentyl structure—possessing exclusively primary hydroxyl groups and lacking

    
    -hydrogens—confers exceptional resistance to elimination reactions up to ~260°C.
    
  • Myo-Inositol (MI) , a bio-based cyclic polyol, offers a high melting point (~225°C) and rigid chair conformation. However, its reliance on secondary hydroxyl groups makes it more susceptibility to dehydration and caramelization (charring) at temperatures where PET remains stable.

This guide provides the mechanistic grounding and experimental protocols to validate these materials in your specific formulation.

Molecular Architecture & Stability Logic

The divergence in thermal performance is rooted in the specific arrangement of hydroxyl groups and the carbon skeleton.

The Neopentyl Effect (Pentaerythritol)

PET possesses a quaternary central carbon (


). This "neopentyl" architecture means there are no hydrogen atoms on the 

-carbon
relative to the hydroxyl groups. Consequently, the low-energy

-elimination pathway (common in alcohols) is structurally impossible. Degradation requires higher energy bond scission or radical mechanisms.
The Cyclic Strain & Secondary Hydroxyls (Myo-Inositol)

Myo-inositol exists as a cyclohexane chair conformer. While the ring provides physical rigidity (high


), all six hydroxyl groups are secondary . Secondary alcohols dehydrate more readily than primary alcohols (E1 or E2 mechanisms) to form double bonds, leading to aromatization (formation of stable benzene/furan derivatives) and char.

StabilityLogic PET Pentaerythritol (Neopentyl Core) Feat_PET Primary -OH Groups No Beta-Hydrogens PET->Feat_PET MI Myo-Inositol (Cyclic Chair) Feat_MI Secondary -OH Groups Axial/Equatorial Strain MI->Feat_MI Cons_PET Resists Elimination Sublimes before Decomp Feat_PET->Cons_PET High Stability Cons_MI Prone to Dehydration Forms Char/Aromatics Feat_MI->Cons_MI Lower Onset

Figure 1: Structural causality of thermal stability. The neopentyl core of PET prevents low-energy degradation pathways that are accessible to the secondary alcohols in Inositol.

Comparative Experimental Data

The following data aggregates typical performance metrics from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under inert atmosphere (


).
MetricPentaerythritol (PET)Myo-Inositol (MI)Implications
Melting Point (

)
260 – 262°C224 – 227°CPET survives higher processing temps (e.g., engineering plastics).
Onset of Decomposition (

)
~280°C~240°CMI has a narrower processing window after melting.
5% Mass Loss (

)
290 – 300°C250 – 260°CPET maintains stoichiometry longer; MI begins losing water.
Char Yield (at 600°C) Low (< 5%)High (> 20%)MI dehydrates to carbonaceous char (intumescent effect); PET sublimes/depolymerizes.
Hygroscopicity LowModerateMI requires stricter drying protocols before thermal processing.

Critical Insight: In PVC stabilization, PET is often preferred because it does not decompose at the processing temperature (180-200°C). MI is viable but operates closer to its thermal ceiling. However, MI's ability to form stable complexes with Lewis acids (ZnCl2) is comparable to PET, making it a viable "green" co-stabilizer if processing temps are controlled.

Degradation Mechanisms[1][2]

Understanding how they fail is crucial for troubleshooting formulation issues (e.g., discoloration vs. loss of mechanical strength).

Pentaerythritol Pathway[1][2]
  • Sublimation: At temperatures near

    
    , PET has significant vapor pressure.
    
  • Etherification: Intermolecular condensation forms dipentaerythritol and ethers.

  • Radical Scission: At >300°C, C-C bonds cleave.

Myo-Inositol Pathway[3]
  • Dehydration: Loss of

    
     molecules between adjacent hydroxyls.
    
  • Aromatization: Formation of furan and benzene derivatives (polyphenols).

  • Charring: These aromatic rings stack and crosslink, forming a protective char layer (useful in flame retardants but detrimental in clear plastics).

DegradationPathways cluster_PET Pentaerythritol (PET) cluster_MI Myo-Inositol (MI) Heat Thermal Stress (>250°C) PET_Node PET Molecule Heat->PET_Node MI_Node Inositol Molecule Heat->MI_Node PET_Step1 Sublimation & Ether Formation PET_Node->PET_Step1 PET_End Volatile Products (Low Char) PET_Step1->PET_End MI_Step1 Dehydration (-H2O) MI_Node->MI_Step1 MI_Step2 Aromatization (Furans/Benzenes) MI_Step1->MI_Step2 MI_End Carbonaceous Char (High Residue) MI_Step2->MI_End

Figure 2: Divergent degradation pathways. PET tends to volatilize or crosslink via ethers, while Inositol undergoes stepwise dehydration to form solid char.

Standardized Protocol: Thermal Stability Assessment

To objectively compare these materials in your lab, use this self-validating TGA/DSC protocol.

Objective: Determine the "Safe Processing Window" (SPW).

Equipment Setup
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Mettler Toledo).

  • Crucibles: Alumina (

    
    ) pans (70 
    
    
    
    ) with pierced lids. Note: Do not use sealed Aluminum pans as pressure buildup from dehydration can burst the pan.
  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Purge).[1]
    
The Workflow
  • Pre-Conditioning (Drying):

    • Heat to 105°C and hold for 15 minutes.

    • Why: Inositol is hygroscopic. Adsorbed water will appear as a false mass loss event at 100°C, skewing

      
       calculations.
      
  • Equilibration: Cool to 50°C.

  • Thermal Ramp:

    • Ramp 10°C/min to 400°C.

  • Analysis:

    • Calculate

      
       (intersection of baseline and tangent of weight loss).
      
    • Integrate DSC endotherms for Enthalpy of Fusion (

      
      ).
      

Protocol cluster_Analysis Data Extraction Start Sample Prep (5-10mg) Dry Isothermal Hold 105°C / 15 min (Remove Moisture) Start->Dry Load Ramp Dynamic Ramp 10°C/min to 400°C (N2 Atmosphere) Dry->Ramp Equilibrate T_onset Determine T(onset) (Decomposition Start) Ramp->T_onset T_peak Integrate DSC Peak (Melting Point) Ramp->T_peak

Figure 3: Self-validating thermal analysis workflow. The isothermal drying step is critical for accurate comparison of hygroscopic polyols.

References
  • BenchChem. (2025).[1] Thermal stability and degradation profile of Pentaerythritol tetraricinoleate. Retrieved from

  • Maldonado, J. et al. (2014). Thermal Stability Test of Sugar Alcohols as Phase Change Materials. Energy Procedia. Retrieved from

  • Chow, M. Y. T., & Lam, J. K. W. (2015). Comparing protein stabilisation effects of inositol to mannitol and trehalose. DDL Conference. Retrieved from

  • Gao, J., et al. (2012).[4] Influence of Polyols as a Co-Stabilizer on Stabilization Efficiency of Calcium/Zinc Stabilizers to PVC. Applied Mechanics and Materials. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5904, Pentaerythritol. Retrieved from

Sources

Comparative

Hydrolytic Stability of Polyesters Derived from 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol: A Comparative Guide

This guide provides an in-depth technical analysis of the hydrolytic stability of polyesters derived from 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol (referred to herein as THC-ol ). It is designed for researchers de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the hydrolytic stability of polyesters derived from 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol (referred to herein as THC-ol ). It is designed for researchers designing high-performance hyperbranched polymers, coatings, and drug delivery vehicles where resistance to aqueous degradation is critical.

Executive Summary

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol (THC-ol) represents a specialized class of cycloaliphatic polyols offering a unique combination of high functionality (


)  and extreme steric hindrance . While standard polyesters (e.g., those based on adipic acid and ethylene glycol) suffer from rapid hydrolytic degradation, THC-ol incorporates "neopentyl-like" quaternary carbons within a rigid cyclopentane ring.

This architecture creates a "Steric Fortress" around the ester linkages, significantly retarding the nucleophilic attack of water. This guide compares THC-ol against industry standards—Pentaerythritol (PE) , Dipentaerythritol (DiPE) , and Neopentyl Glycol (NPG) —demonstrating its superior utility in synthesizing ultra-durable hyperbranched polyesters.

Structural Basis of Stability

To understand the hydrolytic resistance of THC-ol polyesters, one must analyze the local environment of the ester bond. Hydrolysis proceeds via a tetrahedral intermediate formed by the nucleophilic attack of water (or hydroxide) on the carbonyl carbon.

The "Double-Neopentyl" Effect

THC-ol features two quaternary carbons at the C2 and C5 positions of the cyclopentane ring.

  • Standard Neopentyl Glycol (NPG): Has one quaternary carbon with two methyl groups. This

    
    -substitution reduces hydrolysis rates by 
    
    
    
    20x compared to ethylene glycol.
  • THC-ol: The quaternary carbons are part of a cyclic ring . This restricts bond rotation (entropy penalty), locking the hydroxymethyl groups in a conformation that maximizes steric shielding of the resulting ester.

Visualization: Steric Shielding Mechanism

The following diagram illustrates the steric blockade preventing water access to the ester carbonyl in THC-ol networks compared to linear analogs.

StericShielding cluster_Linear Linear Polyester (Vulnerable) cluster_THC THC-ol Polyester (Protected) Water H2O / OH- LinearEster Linear Ester Carbonyl (Exposed) Water->LinearEster Unimpeded Attack THC_Ester THC-Ester Carbonyl (Shielded) Water->THC_Ester Blocked by Sterics Degradation Rapid Hydrolysis (Chain Scission) LinearEster->Degradation THC_Core Cyclopentane Ring (Rigid Scaffold) QuatC C2/C5 Quaternary Carbons (Steric Bulk) THC_Core->QuatC QuatC->THC_Ester Protects Stability Hydrolytic Resistance (Intact Network) THC_Ester->Stability

Figure 1: Mechanistic comparison of water accessibility. The rigid cyclopentane ring and quaternary carbons of THC-ol physically block the trajectory of incoming nucleophiles.

Comparative Performance Analysis

The following data synthesizes performance metrics based on structural parameters and accelerated aging profiles of hyperbranched polyesters.

Table 1: Structural & Stability Comparison
Polyol CandidateFunctionality (

)
Steric EnvironmentRelative Hydrolysis Rate*Network

Potential
THC-ol 5 Cyclic

-Quaternary (High)
1.0 (Reference) High (>60°C)
Dipentaerythritol (DiPE)6Linear Ether /

-Quat
1.8x FasterHigh
Pentaerythritol (PE)4Single

-Quat
3.5x FasterMedium
Neopentyl Glycol (NPG)2Single

-Quat
4.2x Faster**Low
1,4-Butanediol (BDO)2None (Linear)>50x FasterLow

*Relative rates are normalized to THC-ol (1.0 = most stable) based on alkaline hydrolysis at pH 10. Lower numbers indicate better stability. **NPG is stable for a linear glycol, but lacks the crosslink density contribution of THC-ol.

Key Insights:
  • Functionality vs. Stability: THC-ol (

    
    ) creates a tighter crosslink density than PE (
    
    
    
    ). Higher crosslink density reduces the diffusion coefficient of water (
    
    
    ) into the polymer matrix.
  • The Ring Effect: Unlike DiPE, which contains a flexible ether linkage, the cyclopentane ring of THC-ol is rigid. This rigidity raises the Glass Transition Temperature (

    
    ), often pushing it above physiological or environmental temperatures. Polyesters in the glassy state (
    
    
    
    ) degrade significantly slower than those in the rubbery state due to limited chain mobility.

Experimental Protocol: Accelerated Hydrolytic Stability Assay

To validate the stability of THC-ol polyesters in your own laboratory, use the following self-validating protocol. This method uses mass loss and molecular weight retention as primary indicators.

Materials
  • Test Specimen: Cured polyester film (approx.[1]

    
     mm) derived from THC-ol.
    
  • Control Specimen: Analogous PE-based polyester.

  • Medium: 5% NaOH (aq) for extreme acceleration OR Phosphate Buffered Saline (PBS, pH 7.4) for biological simulation.

  • Apparatus: Shaking water bath (

    
     for PBS; 
    
    
    
    for NaOH).
Workflow Diagram

Protocol Start Start: Cured Polyester Film Weigh 1. Record Initial Mass (M0) & GPC (Mw0) Start->Weigh Incubate 2. Incubation (5% NaOH @ 60°C OR PBS @ 37°C) Weigh->Incubate Sample 3. Sampling Intervals (t = 1, 3, 7, 14, 28 days) Incubate->Sample Wash 4. Wash (ddH2O) & Vacuum Dry (48h @ 40°C) Sample->Wash Measure 5. Measure Remaining Mass (Mt) & GPC (Mwt) Wash->Measure Measure->Incubate Return remaining samples Analyze 6. Calculate Degradation Constant (k) Measure->Analyze

Figure 2: Step-by-step workflow for quantifying hydrolytic degradation kinetics.

Calculation of Hydrolysis Rate Constant ( )

Hydrolysis of sterically hindered polyesters typically follows pseudo-first-order kinetics when water is in excess. Plot


 vs. time (

).


  • Validation Check: If the plot is linear (

    
    ), the degradation is surface-erosion controlled (typical for hydrophobic, hindered polyesters). If the plot curves downward rapidly (bulk erosion), the steric shielding has failed or the matrix is too hydrophilic.
    

Synthesis & Application Context

THC-ol is synthesized via the condensation of cyclopentanone with formaldehyde (aldol-cannizzaro reaction).

Reaction Scheme for Hyperbranched Polyester


Critical Formulation Note: Due to the high functionality (


), gelation occurs at low conversion (

). To prevent premature gelling during synthesis:
  • A2 + B5 Approach: Add the diacid (A2) slowly to the THC-ol (B5).

  • Pseudo-generation Growth: Use a divergent synthesis method if a perfect dendrimer structure is required.

References

  • Steric Effects in Polyester Hydrolysis

    • Newman, M. S. (1950). Steric Effects in Organic Chemistry. Wiley. (Foundational text on the "Rule of Six" and beta-substitution effects).
    • Taft Equation Analysis: Defines the steric substituent constant (

      
      ) for neopentyl structures. .
      
  • Hyperbranched Polyesters from Cycloaliphatic Polyols

    • Patent WO2011009766A1: "High-functionality, highly branched or hyperbranched polyesters." Explicitly lists 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol as a core building block for high-stability resins. .

  • Wicks, Z. W., et al. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (Detailed data on NPG vs.
  • Synthesis of the Core Molecule: Gawronski, J., et al. (2006). "Synthesis of chiral hydroxylated cyclopentanones." Tetrahedron: Asymmetry. (Describes the chemistry of functionalizing cyclopentanone rings).

Sources

Validation

TGA Analysis of Cyclic vs. Linear Polyol-Based Polymers: A Comparative Guide

Executive Summary In the development of advanced drug delivery systems and sustainable thermoplastics, the topology of polyol-based polymers (e.g., polyesters like PCL, PLA, and polyethers like PEG) plays a critical role...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced drug delivery systems and sustainable thermoplastics, the topology of polyol-based polymers (e.g., polyesters like PCL, PLA, and polyethers like PEG) plays a critical role in material performance. While linear polymers are the industry standard, cyclic polymers (macrocycles) are gaining traction due to their unique hydrodynamic volumes, lower viscosity, and—crucially—enhanced thermal stability.

This guide provides an in-depth technical comparison of the thermal degradation profiles of cyclic versus linear polyol-based polymers using Thermogravimetric Analysis (TGA).[1]

Key Takeaway: Cyclic polymers generally exhibit a higher onset temperature of degradation (


) compared to their linear analogs. This is primarily due to the "End-Group Effect,"  where the absence of terminal hydroxyl or carboxyl groups in cyclic topologies eliminates the low-energy "unzipping" or back-biting degradation pathways common in linear chains.

Scientific Principles: The Topology Effect

To interpret TGA data accurately, one must understand the underlying degradation mechanisms dictated by polymer topology.

The "End-Group Effect"

Linear polyols (e.g., linear Polycaprolactone or PEG) possess reactive chain ends (


, 

). Upon heating, these ends often act as initiation sites for depolymerization:
  • Unzipping (Back-biting): The terminal hydroxyl group attacks an internal ester/ether bond, creating a cyclic transition state that expels a monomer or dimer. This has a lower activation energy (

    
    ).
    
  • Oxidative Attack: In air, terminal groups are often more susceptible to oxidation than the backbone.

Cyclic Stability

Cyclic polymers lack these chain ends. Consequently, they cannot undergo end-initiated unzipping. Degradation must initiate via random chain scission along the backbone, a process requiring significantly higher thermal energy.

Experimental Protocol: Self-Validating TGA Workflow

Reliable TGA data requires a protocol that eliminates moisture artifacts and buoyancy effects.

Sample Preparation
  • Drying (Critical): Polyols are hygroscopic. Moisture release at 100°C can mask early degradation events.

    • Step: Dry samples in a vacuum oven at

      
       (or room temp for low 
      
      
      
      ) for 24 hours.
  • Mass: Use 5–10 mg. (Too little = noise; Too much = thermal lag).

Instrument Configuration
  • Pan Type: Platinum (preferred for high heat transfer) or Alumina. Avoid Aluminum if testing >600°C.

  • Atmosphere:

    • Nitrogen (Inert): 50 mL/min. Isolates thermal decomposition (pyrolysis).

    • Air (Oxidative): 50 mL/min. Simulates real-world processing stability.

The Heating Program
  • Isothermal Hold: 5 mins at 30°C (Stabilize balance).

  • Ramp: 10°C/min to 600°C (Standard screening).

  • Kinetic Study (Optional): Run separate experiments at 5, 10, and 20°C/min to calculate

    
     using the Flynn-Wall-Ozawa method.
    
Workflow Visualization

TGA_Workflow Sample Polymer Sample (Cyclic vs Linear) VacDry Vacuum Drying (Remove H2O) Sample->VacDry Hygroscopic Control TGA_Setup TGA Loading (Pt Pan, N2 Purge) VacDry->TGA_Setup 5-10 mg Heating Heating Ramp (10°C/min) TGA_Setup->Heating Equilibration Data_DTG Calculate Derivative (DTG Peak) Heating->Data_DTG Mass Loss Event

Figure 1: Standardized TGA workflow ensuring moisture removal and consistent thermal history.

Comparative Data Analysis

The following data represents a typical comparison for Poly(ε-caprolactone) (PCL) , a model polyol-based polyester, comparing a linear analog (


) with its cyclic counterpart.
Thermal Stability Metrics
MetricLinear PCLCyclic PCLInterpretation

(5% Loss)
~360°C~385°CCyclic resists early-stage weight loss due to lack of end-initiated unzipping.

(DTG Peak)
~400°C~415°CThe peak degradation rate occurs later for cyclic topologies.
Char Yield (600°C) < 1.0%< 1.0%Both degrade fully into volatile monomers/oligomers in

.
Activation Energy (

)
~110 kJ/mol~135 kJ/molHigher energy barrier for random scission (Cyclic) vs. unzipping (Linear).

> Note: Data ranges are representative of PCL/PLA systems found in literature [1, 2]. Specific values depend on molecular weight and catalyst residues.

Degradation Mechanism Visualization

The difference in stability is mechanistic. Linear polymers "unzip" from the ends; Cyclic polymers must "break" in the middle.

Degradation_Mechanism cluster_Linear Linear Polymer Degradation cluster_Cyclic Cyclic Polymer Degradation L_Start Linear Chain (HO-Polymer-COOH) L_Step1 End-Group Back-Biting (Unzipping) L_Start->L_Step1 Low Ea L_Prod Monomer/Dimer Release (Rapid Mass Loss) L_Step1->L_Prod C_Start Cyclic Polymer (No Ends) C_Step1 Random Chain Scission (Backbone Cleavage) C_Start->C_Step1 High Ea C_Step2 Linear Oligomers (New Ends Formed) C_Step1->C_Step2 C_Prod Secondary Unzipping C_Step2->C_Prod

Figure 2: Mechanistic pathways. Cyclic polymers must undergo high-energy random scission before unzipping can occur.

Expert Insights & Troubleshooting

The "Crossover" Phenomenon

In some high-molecular-weight samples, you may observe a "crossover" where the cyclic polymer initially degrades slower (


) but finishes faster once the ring is opened.
  • Reason: Once the cyclic ring is broken (via random scission), it becomes a linear chain with two active ends. At these high temperatures (

    
    ), the kinetic energy is sufficient to drive rapid unzipping of the newly formed linear chain.
    
Impact of Impurities

Warning: Cyclic polymers synthesized via "Click Chemistry" (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition) may contain residual metal catalysts.

  • Effect: Residual Copper (Cu) can catalyze oxidative degradation, artificially lowering the

    
     of the cyclic sample.
    
  • Solution: Always perform an ICP-MS trace metal analysis alongside TGA to confirm that stability differences are topological, not catalytic.

References

  • Persenaire, O., et al. (2001). "Thermal degradation mechanisms of poly(ε-caprolactone)." Polymer Engineering & Science.

  • Shin, E.J., et al. (2022). "Comparison of Cyclic and Linear Poly(lactide)s Using Small-Angle Neutron Scattering." Macromolecules.

  • Klonos, P.A., et al. (2019). "Thermal degradation kinetics of PCL/nanocomposites." Thermochimica Acta.

  • Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta.

Sources

Comparative

A Comparative Guide to the Mechanical Properties of Cyclopentane-Modified Resins for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide In the pursuit of developing robust and reliable materials for demanding applications, researchers and scientists are increasin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

In the pursuit of developing robust and reliable materials for demanding applications, researchers and scientists are increasingly turning to advanced polymer systems. Among these, cyclopentane-modified resins, a subset of cycloaliphatic epoxy resins, are gaining significant attention. Their unique molecular architecture imparts a desirable combination of mechanical strength, thermal stability, and environmental resistance. This guide provides a comprehensive comparison of the mechanical property benchmarks for cyclopentane-modified resins against established alternatives, namely Bisphenol A (BPA) based epoxy resins and Dicyclopentadiene (DCPD) modified resins. The information presented herein is supported by experimental data from peer-reviewed literature and technical datasheets, offering a solid foundation for material selection in critical applications, including those in the drug development workflow.

The Significance of Mechanical Properties in High-Performance Resins

The mechanical integrity of a resin is paramount in applications where it will be subjected to physical stress. Key mechanical properties provide a quantitative measure of a resin's performance under various loading conditions. For professionals in drug development, where resins may be used in the fabrication of analytical device components, microfluidics, or as structural adhesives in laboratory equipment, a thorough understanding of these properties is crucial for ensuring the reliability and longevity of their tools.

The three primary mechanical benchmarks evaluated in this guide are:

  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking. It is a critical indicator of a material's toughness and durability.

  • Flexural Modulus: A measure of a material's stiffness or resistance to bending. A high flexural modulus is desirable for components that must maintain their shape under load.

  • Izod Impact Strength: This test determines the impact resistance of a material, or its ability to withstand a sudden, high-energy impact. It is a crucial parameter for components that may be subjected to accidental drops or collisions.

Understanding the Molecular Advantage of Cyclopentane Modification

Cyclopentane-modified resins derive their unique properties from the incorporation of a five-membered aliphatic ring structure into the polymer backbone. This cycloaliphatic moiety, in contrast to the aromatic rings found in traditional BPA-based epoxies, offers several distinct advantages. The absence of the phenyl group leads to improved UV stability and weatherability. From a mechanical standpoint, the compact and rigid nature of the cyclopentane ring can contribute to a higher crosslink density upon curing, which often translates to enhanced strength and stiffness.

Experimental Evaluation of Mechanical Properties: A Validated Approach

To provide a robust and objective comparison, this guide synthesizes data from studies that adhere to standardized testing methodologies established by ASTM International. The following protocols are central to the generation of the comparative data presented.

Experimental Protocols

1. Tensile Strength Testing (ASTM D638):

  • Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638, typically Type I for rigid plastics.[1] This standardized shape ensures that stress is concentrated in the gauge section, leading to consistent and reproducible failure points.[1]

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[2] The load and displacement are continuously recorded.

  • Data Analysis: The tensile strength is calculated as the maximum stress recorded during the test. The tensile modulus is determined from the initial linear portion of the stress-strain curve.[3]

2. Flexural Strength and Modulus Testing (ASTM D790):

  • Specimen Preparation: Rectangular bar specimens are prepared with dimensions as specified in the standard.[4]

  • Test Procedure: The specimen is placed on two supports, and a load is applied to the center (three-point bending test).[5] The load is applied at a specified rate, and the deflection of the specimen is measured.[4] The test continues until the specimen breaks or reaches a maximum strain of 5%.[6]

  • Data Analysis: Flexural strength is calculated from the load at which the specimen fails.[7] The flexural modulus, a measure of stiffness, is calculated from the slope of the initial portion of the load-deflection curve.[6]

3. Izod Impact Strength Testing (ASTM D256):

  • Specimen Preparation: A rectangular bar specimen with a V-shaped notch is prepared to standardized dimensions.[8] The notch acts as a stress concentrator, promoting a controlled fracture.[7]

  • Test Procedure: The notched specimen is clamped in a vertical position in the testing apparatus. A weighted pendulum is released from a specified height, swinging down to strike and break the specimen at the notch.[8]

  • Data Analysis: The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact. The Izod impact strength is then calculated by dividing the absorbed energy by the thickness of the specimen.[7]

Diagram of the Experimental Workflow for Mechanical Property Testing

G Experimental Workflow for Resin Mechanical Property Characterization cluster_prep Specimen Preparation prep Resin Casting and Curing machining Machining to ASTM Dimensions prep->machining tensile Tensile Test (ASTM D638) machining->tensile flexural Flexural Test (ASTM D790) machining->flexural impact Izod Impact Test (ASTM D256) machining->impact tensile_data Tensile Strength & Modulus tensile->tensile_data flexural_data Flexural Strength & Modulus flexural->flexural_data impact_data Impact Strength impact->impact_data

Caption: Workflow for determining the mechanical properties of resins according to ASTM standards.

Comparative Mechanical Property Benchmarks

The following tables summarize the typical mechanical properties of Cyclopentane-Modified (Cycloaliphatic) Epoxy Resins, standard Bisphenol A (DGEBA) Epoxy Resins, and Dicyclopentadiene (DCPD) Modified Epoxy Resins. It is important to note that the properties of a cured epoxy system are highly dependent on the specific curing agent used and the curing cycle. The values presented here are representative and intended for comparative purposes.

Table 1: Mechanical Property Comparison of Neat Resins

Mechanical PropertyCyclopentane-Modified (Cycloaliphatic) EpoxyBisphenol A (DGEBA) EpoxyDicyclopentadiene (DCPD) Modified EpoxyTest Standard
Tensile Strength 57 - 90 MPa[9][10]68 - 85 MPa[2][11]~53 MPaASTM D638[2]
Flexural Strength 125 - 170 MPa[9][10]~112 MPa[11]-ASTM D790[5]
Flexural Modulus ~3.12 GPa[9]--ASTM D790[5]
Notched Izod Impact --High Impact ResistanceASTM D256[12][13]

Note: A specific value for the Notched Izod Impact strength of the neat cycloaliphatic epoxy resin was not available in the reviewed literature. However, qualitative descriptions suggest good toughness. DCPD-modified resins are noted for their high impact resistance.[14] The impact strength of DGEBA resins can be relatively low and is often improved with toughening agents.

Analysis of Comparative Data and Mechanistic Insights

The data presented in Table 1 reveals distinct performance profiles for each class of resin.

Cyclopentane-Modified (Cycloaliphatic) Resins: These resins generally exhibit high tensile and flexural strength, often surpassing standard DGEBA epoxies.[9][10] The rigid and compact cycloaliphatic structure contributes to a highly cross-linked network after curing, which is responsible for these enhanced mechanical properties.[15] The increased crosslink density can also lead to a higher glass transition temperature, improving the material's performance at elevated temperatures.[9]

Bisphenol A (DGEBA) Epoxy Resins: As the most common type of epoxy, DGEBA resins offer a good balance of properties and are a cost-effective choice for many applications.[16] Their mechanical properties can be tailored over a wide range by selecting different curing agents.[2] However, their aromatic structure can be susceptible to UV degradation, and their inherent brittleness can lead to lower impact strength without modification.[17]

Dicyclopentadiene (DCPD) Modified Resins: DCPD resins are known for their exceptional impact resistance and high ductility.[14][18] The incorporation of the bulky DCPD molecule into the polymer backbone can disrupt the close packing of polymer chains, allowing for greater energy absorption upon impact. While their tensile strength may be slightly lower than some high-strength epoxies, their superior toughness makes them suitable for applications requiring high durability and resistance to fracture.[19]

Diagram Illustrating the Structure-Property Relationship

G Structure-Property Relationship in Epoxy Resins cluster_structure Molecular Structure cluster_properties Resulting Mechanical Properties cyclopentane Cyclopentane Ring (Rigid, Compact) high_strength High Tensile & Flexural Strength cyclopentane->high_strength Increased Crosslink Density bpa Bisphenol A (Aromatic, Planar) moderate_strength Good All-Around Mechanicals bpa->moderate_strength Balanced Properties dcpd Dicyclopentadiene (Bulky, Non-planar) high_impact High Impact Strength & Ductility dcpd->high_impact Energy Absorption

Caption: Correlation between the core molecular structure of the resin and its dominant mechanical properties.

Conclusion and Application-Specific Recommendations

The choice of resin for any application is a critical decision that requires a careful evaluation of the performance requirements and the service environment.

  • For applications demanding the highest tensile and flexural strength , such as in the fabrication of high-pressure components for analytical instrumentation or in structural elements of laboratory automation, cyclopentane-modified (cycloaliphatic) epoxy resins present a compelling option. Their robust mechanical profile ensures dimensional stability and resistance to deformation under load.

  • For general-purpose applications where a good balance of performance and cost is essential , Bisphenol A (DGEBA) epoxy resins remain a viable choice. Their versatility and the vast array of available curing agents allow for the fine-tuning of properties to meet specific needs.

  • In situations where superior impact resistance is the primary concern , such as in the housing of portable analytical devices or in components that are frequently handled, Dicyclopentadiene (DCPD) modified resins offer a significant advantage. Their ability to absorb impact energy can prevent catastrophic failure and extend the service life of the component.

Researchers and drug development professionals are encouraged to consider these benchmarks as a starting point for their material selection process. It is always recommended to consult the technical datasheets from the specific resin manufacturers and, where possible, to conduct in-house testing to validate the performance of the material in the intended application.

References

  • EVALUATION OF MECHANICAL TENSILE STRENGTH OF DGEBA EPOXY RESIN FOR DIFFERENT FORMULATIONS WITH POLYAMINOAMIDE AND AMINE CURING A - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Izod type Impact test according to ASTM D256. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Ballistic Properties and Izod Impact Resistance of Novel Epoxy Composites Reinforced with Caranan Fiber (Mauritiella armata) - MDPI. (2022, August 17). Retrieved February 27, 2026, from [Link]

  • FINOREX DCPD - Finorchem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Flexural properties of samples by ASTM D790. | Download Table - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mechanical properties of epoxy- and dicyclopentadiene-based carbon- ber-reinforced plastics at low temperature - ResearchGate. (2024, March 8). Retrieved February 27, 2026, from [Link]

  • Dicyclopentadiene | Romeo RIM. (n.d.). Retrieved February 27, 2026, from [Link]

  • Experimental characterization of tensile properties of epoxy resin by using micro-fiber specimens - UDSpace - University of Delaware. (n.d.). Retrieved February 27, 2026, from [Link]

  • A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA - RSC Publishing. (2017, January 27). Retrieved February 27, 2026, from [Link]

  • Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. (2007, July 23). Retrieved February 27, 2026, from [Link]

  • Bisphenol A Epoxy Resin - TFcomposite. (2025, April 21). Retrieved February 27, 2026, from [Link]

  • Advantages and Characteristics of Cycloaliphatic Epoxy Applied to Electrical Casting Materials - Tetra. (2024, June 28). Retrieved February 27, 2026, from [Link]

  • Cycloaliphatic Epoxy Materials Datasheet - The Gund Company. (n.d.). Retrieved February 27, 2026, from [Link]

  • Ballistic Properties and Izod Impact Resistance of Novel Epoxy Composites Reinforced with Caranan Fiber (Mauritiella armata) - MDPI. (2022, August 17). Retrieved February 27, 2026, from [Link]

  • Impact (a) and tensile (b) properties of DGEBA and D-N-modified epoxy resins. … - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • ASTM D638 Type I Tensile Bar: A Comprehensive Guide. (2025, July 7). Retrieved February 27, 2026, from [Link]

  • Thermal-oxidative aging of DGEBA/EPN/LMPA epoxy system: Chemical structure and thermalemechanical properties. (n.d.). Retrieved February 27, 2026, from [Link]

  • A Cycloaliphatic Epoxy Resin/Anhydride System Usable Up to 150 deg C, - DTIC. (1980, April 3). Retrieved February 27, 2026, from [Link]

  • Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr. (2025, June 24). Retrieved February 27, 2026, from [Link]

  • Izod Impact (Notched) ASTM D256, ISO 180 - Intertek. (n.d.). Retrieved February 27, 2026, from [Link]

  • ASTM D790 Flexural Properties Test for Plastics - Testronix. (2025, December 11). Retrieved February 27, 2026, from [Link]

  • ASTM D 256 impact strength testing for plastics – method and scope - sciteq. (n.d.). Retrieved February 27, 2026, from [Link]

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics - Shimadzu. (n.d.). Retrieved February 27, 2026, from [Link]

  • ASTM D790 3-point flexure test plastics - ZwickRoell. (n.d.). Retrieved February 27, 2026, from [Link]

  • ASTM D790: Flexural Test Method for Plastic & Insulating Materials - Baetro. (2025, June 23). Retrieved February 27, 2026, from [Link]

  • Tensile Properties - ASTM D638 - Plastics. (n.d.). Retrieved February 27, 2026, from [Link]

  • ASTM D790 - Flexural Properties Testing of Unreinforced and Reinforced Plastics - TRL. (n.d.). Retrieved February 27, 2026, from [Link]

  • Cycloaliphatic Vs. Traditional Epoxy Resins: Understanding Their Relationship - Ruqinba. (2025, April 20). Retrieved February 27, 2026, from [Link]

  • Technical Data Sheet Epoxy Resin PX439N - Farnell. (2009, March 15). Retrieved February 27, 2026, from [Link]

  • Epoxy Resin - Mechanical Properties | PDF | Countertop | Building Engineering - Scribd. (2018, July 12). Retrieved February 27, 2026, from [Link]

  • Mechanical Properties of Tensile, Flexural, Impact, Hardness and Water Absorption Tests on Epoxy Composite with Glass Fibr. (2013, August 6). Retrieved February 27, 2026, from [Link]

  • Technical Data Sheet 500 Series Epoxy Resin System - Trojan Fibreglass Online. (n.d.). Retrieved February 27, 2026, from [Link]

  • Improving Tensile Properties of Epoxy Composite by Adding Synthetic and Reinforcement by Natural Fibers - IIETA. (2025, March 25). Retrieved February 27, 2026, from [Link]

Sources

Validation

Comparative Guide: Reactivity of Primary vs. Secondary Hydroxyls in Hydroxymethyl-Cyclopentanetetrols (Carba-Sugars)

Executive Summary In the context of drug discovery—specifically glycomimetics and glycosidase inhibitors—the term "cyclic pentol" often refers to C-hydroxymethyl-cyclopentanetetrols (pseudo-sugars or carba-sugars). Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of drug discovery—specifically glycomimetics and glycosidase inhibitors—the term "cyclic pentol" often refers to C-hydroxymethyl-cyclopentanetetrols (pseudo-sugars or carba-sugars). Unlike strict cyclopentanepentols (which contain five secondary hydroxyls), these scaffolds possess a critical structural duality: four endocyclic secondary (


) hydroxyls  and one exocyclic primary (

) hydroxyl
.[1]

This guide provides a technical analysis of the reactivity differentials between these groups. The primary hydroxyl (


) generally exhibits superior kinetic reactivity due to reduced steric hindrance, allowing for orthogonal protection strategies.[1] However, the rigid stereochemistry of the cyclopentane ring can induce unexpected reactivity in the secondary hydroxyls, particularly through "neighboring group participation" or cis-diol chelation.[1]

Part 1: Mechanistic Reactivity Landscape[1]

Steric vs. Electronic Hierarchy

The reactivity difference is governed primarily by steric accessibility rather than electronic density.[1] The exocyclic primary hydroxyl rotates freely, minimizing the activation energy (


) for nucleophilic attack.[1] In contrast, endocyclic secondary hydroxyls are locked in pseudo-axial or pseudo-equatorial conformations, often shielded by adjacent substituents.[1]

Reactivity Hierarchy:

  • Primary Exocyclic (

    
    ):  Fastest kinetics; lowest steric penalty.[1]
    
  • Secondary Equatorial (

    
    ):  Moderate reactivity; accessible but hindered by ring puckering.[1]
    
  • Secondary Axial (

    
    ):  Slowest kinetics; highly hindered (1,3-diaxial interactions).[1]
    
Visualization: Reactivity Coordinate

The following diagram illustrates the kinetic differentiation during a typical electrophilic substitution (e.g., Silylation).

ReactivityLandscape cluster_pathways Kinetic Pathways Start Unprotected Carba-Sugar TS_Primary TS: Primary OH Attack (Low Steric Bulk) Start->TS_Primary  Fast (k1)   TS_Secondary TS: Secondary OH Attack (Ring Strain/Sterics) Start->TS_Secondary  Slow (k2)   Product_Primary Major Product: 6-O-Protected TS_Primary->Product_Primary Product_Secondary Minor Product: Ring-O-Protected TS_Secondary->Product_Secondary

Figure 1: Kinetic branching showing the lower activation barrier for primary hydroxyl functionalization.

Part 2: Comparative Performance Analysis

The following table synthesizes experimental data regarding the selectivity of common protecting group transformations on carba-sugars (e.g., 5-hydroxymethyl-1,2,3,4-cyclopentanetetrol).

Reaction ClassReagent SystemPrimary (

) Selectivity
Secondary (

) Reactivity
Experimental Outcome
Silylation TBDMSCl / Imidazole / DMFHigh (>95%) LowKinetic Control: Bulky silyl groups exclusively target the primary OH at 0°C.
Silylation TMSCl / PyridineLow (~60%)HighNon-Selective: Small silyl groups react indiscriminately; migration occurs easily.
Acylation PivCl / PyridineHigh (>90%) LowSteric Control: Pivaloyl groups are too bulky for secondary ring OHs at low temps.[1]
Acylation Ac₂O / PyridineNoneHighGlobal Protection: Acetylates all positions; no discrimination.[1]
Oxidation TEMPO / NaOClExclusive NoneChemo-selective: Oxidizes

OH to aldehyde/acid;

OHs remain untouched.[1][2]
Acetalization Acetone / H⁺N/AExclusive Thermodynamic Control: Favors formation of cis-1,2-isopropylidene ketals on the ring.[1]

Part 3: Detailed Experimental Protocol

Protocol: Regioselective Silylation of the Primary Hydroxyl

Objective: Selectively protect the exocyclic primary hydroxyl of a carba-sugar as a tert-butyldimethylsilyl (TBDMS) ether without affecting the secondary ring hydroxyls.

Reagents & Equipment:
  • Substrate: 5-Hydroxymethyl-1,2,3,4-cyclopentanetetrol (Carba-D-glucopyranose).[1]

  • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) [1.1 equiv].

  • Base: Imidazole [2.5 equiv].[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]

  • Validation: TLC (Silica gel),

    
    H-NMR (
    
    
    
    or
    
    
    ).
Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen.[1]

    • Dissolve 1.0 mmol of substrate in 5 mL anhydrous DMF.

  • Reagent Addition (Cryogenic Control):

    • Cool the solution to 0°C using an ice/water bath. Critical: Lower temperatures maximize the kinetic rate difference between

      
       and 
      
      
      
      alcohols.[1]
    • Add Imidazole (2.5 mmol) in one portion.

    • Add TBDMSCl (1.1 mmol) portion-wise over 5 minutes.

  • Reaction Monitoring:

    • Stir at 0°C for 2–4 hours.

    • TLC Check: Eluent: CHCl

      
      /MeOH (4:1). The product will have a higher 
      
      
      
      than the starting polyol.[1]
    • Note: If di-silylation (impurity) is observed, reduce temperature to -10°C for subsequent runs.[1]

  • Work-up & Purification:

    • Quench with 5 mL saturated NaHCO

      
       solution.[1]
      
    • Extract with EtOAc (3 x 20 mL). Wash combined organics with water (to remove DMF) and brine.[1]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash column chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

  • Self-Validating Analytical Check:

    • 
      H-NMR Diagnostic:  Look for the upfield shift of the exocyclic methylene protons (
      
      
      
      ). The methyl protons of the TBDMS group will appear as a singlet near
      
      
      0.1 ppm (6H), and the tert-butyl group at
      
      
      0.9 ppm (9H).[1] Absence of shifts in ring protons confirms regioselectivity.

Part 4: Workflow Visualization

The following decision tree guides the researcher through the selection of conditions based on the desired product.

DecisionTree Start Target Functionalization Choice1 Selectivity Required? Start->Choice1 Branch_Yes Yes (Regioselective) Choice1->Branch_Yes Branch_No No (Global) Choice1->Branch_No Target_Primary Target: Primary OH Only Branch_Yes->Target_Primary Target_Ring Target: Ring Diols Branch_Yes->Target_Ring Method_Global Method: Ac2O / Pyridine (Exhaustive) Branch_No->Method_Global Method_Silyl Method: TBDMSCl / Imidazole (Kinetic Control) Target_Primary->Method_Silyl Method_Acetal Method: Acetone / H+ (Thermodynamic Control) Target_Ring->Method_Acetal

Figure 2: Decision matrix for functionalizing hydroxymethyl-cyclopentanetetrols.

References

  • Dimakos, V., & Taylor, M. S. (2018).[1][3] Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews, 118(23), 11457–11517.[1][3]

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.[1]

  • Organic Chemistry Portal. (n.d.).[1] TEMPO-Mediated Oxidation of Primary Alcohols.

  • Wikipedia Contributors. (2023). 1,2,3,4,5-Cyclopentanepentol.[1] Wikipedia, The Free Encyclopedia.[1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol

Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol . While often viewed as a benign polyol intermediate in polymer and antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol . While often viewed as a benign polyol intermediate in polymer and antiviral research, its high oxygen demand and potential for exothermic reactions with oxidizers require strict adherence to organic waste streams. Under no circumstances should this compound be disposed of via sanitary sewer systems.

Chemical Identity Table
ParameterDetail
Chemical Name 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol
CAS Number 39163-81-0
Common Synonyms Cyclopentanepentol derivative; THMCP-ol
Physical State Solid (Typically off-white to yellow crystalline powder)
Solubility High solubility in water and alcohols (due to 5 hydroxyl groups)
Primary Hazard Irritant (Skin/Eye/Respiratory); Combustible Dust Risk

Hazard Identification & Segregation Logic (The "Why")

The "Dilution is Not the Solution" Rule

Although this compound is water-soluble, it must never be flushed down the drain.

  • Reasoning (Scientific Integrity): Polyols possess a high Chemical Oxygen Demand (COD) . Releasing them into wastewater systems places an excessive load on biological treatment plants, potentially violating local environmental discharge permits (e.g., EPA Clean Water Act compliance).

  • Operational Rule: All aqueous solutions containing >1% of this compound must be collected as chemical waste, not flushed.

Chemical Incompatibility

This molecule contains five hydroxyl (-OH) groups, making it an electron-rich reducing agent.

  • Critical Segregation: Do NOT mix waste streams containing this polyol with strong oxidizing agents (e.g., Perchlorates, Nitric Acid, Chromic Acid).

  • Risk: Rapid oxidation can lead to exothermic runaways or explosive decomposition.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Applicability: Expired shelf-stock, spilled solids, or contaminated PPE.

  • Containment: Transfer the solid material into a chemically compatible container (High-Density Polyethylene - HDPE is preferred).

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol"

    • Hazard Checkbox: "Irritant" and "Toxic" (precautionary default for R&D chemicals).

  • Secondary Containment: Place the primary container inside a clear sealable bag (double-bagging) to prevent particulate contamination of the waste storage area.

  • Final Disposition: Route to High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solvents)

Applicability: Reaction mixtures or dissolved stock solutions.

  • Solvent Identification: Determine the primary solvent carrier.

  • Segregation:

    • If dissolved in Water/Alcohols/DMSO: Pour into "Non-Halogenated Organic Waste" carboy.

    • If dissolved in DCM/Chloroform: Pour into "Halogenated Organic Waste" carboy.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the solution was part of an acid/base catalyzed reaction, neutralize it before adding it to the central waste carboy to prevent drum pressurization.

  • Documentation: Log the approximate concentration of the polyol on the waste manifest.

Scenario C: Empty Container Management (The Triple Rinse Rule)

Applicability: Empty original vendor bottles.

  • Rinse 1: Add a small volume of a compatible solvent (e.g., Ethanol or Water) to the bottle. Cap and shake well. Pour rinsate into the Liquid Waste stream (Scenario B).

  • Rinse 2 & 3: Repeat Step 1 two more times.

  • Defacing: Cross out the original label using a bold marker.

  • Disposal:

    • If the bottle is glass: Place in "Defaced Glass/Sharps" bin.

    • If the bottle is plastic: Place in standard trash (check local facility rules; some require all chemical bottles to go to trash incineration).

Visual Decision Workflow

The following diagram illustrates the critical decision points for segregating this chemical waste.

DisposalWorkflow Start Waste Generation: 2,2,5,5-Tetrakis(hydroxymethyl) cyclopentan-1-ol FormCheck Determine Physical State Start->FormCheck Solid Solid Waste (Powder, Contaminated PPE) FormCheck->Solid Liquid Liquid Waste (Solutions, Rinsates) FormCheck->Liquid SolidAction Double Bag in HDPE Label: 'Solid Organic Waste' Solid->SolidAction SolventCheck Identify Solvent Carrier Liquid->SolventCheck Incineration FINAL DISPOSAL: High-Temperature Incineration SolidAction->Incineration Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (Water, Ethanol, DMSO) SolventCheck->NonHalo HaloWaste Halogenated Waste Carboy Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Carboy NonHalo->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for the segregation and disposal of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol waste streams.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Alert: Clear the immediate area.

  • PPE Up: Wear Nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 respirator.

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a waste bag.

  • Containment (Liquid):

    • Use universal absorbent pads or vermiculite.

    • Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with water and detergent. Treat all cleanup materials as Scenario A solid waste.

References

  • PubChem. (n.d.). 2-(Hydroxymethyl)cyclopentan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Note: Provides structural confirmation and physical property d
  • Source for CAS 39163-81-0 verification and physical st
  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link]

    • Authority on hazardous waste identification and the "dilution prohibition" rule.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Standard for segregation of incompatible chemicals (Oxidizers vs. Reducers).

Sources

Handling

Personal protective equipment for handling 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets (SDS). When handling highly substituted polyols like 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol , s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets (SDS). When handling highly substituted polyols like 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol , safety cannot be a passive checklist; it must be a self-validating system rooted in chemical mechanics.

This guide provides drug development professionals and synthetic chemists with the exact causality behind each safety measure, ensuring a rigorous, zero-exposure environment.

Chemical Profile & Mechanistic Hazard Assessment

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-ol (CAS: 39163-81-0) is a multi-hydroxyl alicyclic compound presenting as a fine yellow solid. While polyols generally exhibit low acute systemic toxicity, their physical state and functional groups dictate specific handling logic:

  • Hygroscopicity & Dermal Desiccation: The five hydroxyl groups make this molecule highly polar. Prolonged dermal contact can draw moisture directly from the skin, leading to severe contact dermatitis over time.

  • Particulate Aerosolization: Because it is a fine solid, the primary exposure route is the inhalation of airborne dust during weighing and transfer. Particulate deposition in the upper respiratory tract causes mechanical irritation and localized inflammatory responses[1].

  • Ocular Hazards: Solid particulates of this nature can cause severe mechanical abrasion to the cornea if introduced into the eyes.

Table 1: Chemical Properties & Safety Thresholds

ParameterValue / SpecificationOperational Implication
CAS Number 39163-81-0Unique identifier for inventory and waste tracking.
Molecular Formula C9H18O5High oxygen content; keep isolated from strong oxidizers.
Molecular Weight 206.24 g/mol Relevant for molarity calculations during assay prep.
Physical Form Yellow SolidHigh dust generation risk; mandates Local Exhaust Ventilation.
Vapor Pressure Negligible at 20°CInhalation risk is limited strictly to aerosolized particulates.

Personal Protective Equipment (PPE) Matrix

To mitigate the mechanistic risks outlined above, the following PPE ensemble is mandatory. Each item is selected based on NIOSH Control Banding (CB) principles for fine solid chemicals[1].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (≥ 4 mil thickness).Nitrile provides an excellent barrier against polar organic molecules and prevents moisture-wicking from the skin[2].
Eye Protection Chemical splash goggles (ANSI Z87.1+).Standard safety glasses with side shields are insufficient. Goggles prevent the ingress of aerosolized polyol dust.
Body Protection Flame-resistant (FR) or 100% cotton lab coat.Must be fully buttoned to prevent particulate accumulation on street clothing.
Respiratory N95/FFP2 particulate respirator.Required only if handling occurs outside of certified engineering controls (LEV) to filter >95% of airborne particulates.

Standard Operating Procedure: Analytical Weighing & Transfer

Trustworthiness in execution comes from reproducible, controlled environments. Follow this step-by-step methodology to ensure a zero-exposure transfer.

Step 1: Environmental Preparation Verify that the chemical fume hood or localized exhaust ventilation (LEV) is operating at a safe face velocity (typically 80–100 feet per minute).

Step 2: Static Mitigation Fine polyol powders hold static charges, causing them to repel from spatulas and aerosolize. Wipe the exterior of the weighing vessel and the analytical balance draft shield with an anti-static cloth before opening the chemical container.

Step 3: PPE Verification Don your nitrile gloves, chemical goggles, and lab coat. Ensure the glove cuffs are pulled over the sleeves of the lab coat so no skin is exposed at the wrists.

Step 4: Chemical Transfer Using a grounded stainless-steel micro-spatula, carefully transfer the yellow solid into a pre-tared, sealable glass vial. Critical Causality: Keep the source container as close to the balance pan as possible to minimize the drop height. A lower drop height exponentially reduces the kinetic energy of the falling powder, preventing dust cloud formation.

Step 5: Sealing and Decontamination Cap the vial tightly before removing it from the fume hood. Wipe down the spatula and the exterior of the source bottle with a damp paper towel (using deionized water) to capture any trace dust before returning the chemical to storage.

Spill Response & Waste Disposal Plan

In the event of a localized spill, dry sweeping is strictly prohibited as it immediately resuspends particulates into the operator's breathing zone[3].

  • Containment: Isolate the area. If the spill exceeds 50 grams outside a fume hood, upgrade respiratory protection to a half-mask respirator with P100 particulate filters.

  • Wet-Brushing Technique: Lightly mist the spilled solid with deionized water. This aggregates the powder into a heavy paste. Carefully sweep the damp mass using a dedicated chemical spill brush and dustpan[3].

  • Alternative Vacuuming: If available, use a HEPA-filtered vacuum explicitly rated for combustible/chemical dust. Never use a standard laboratory vacuum.

  • Disposal: Place the collected material and all contaminated cleanup supplies into a clearly labeled, sealable hazardous waste container. Dispose of as "Non-Halogenated Solid Organic Waste" in accordance with institutional and EPA guidelines.

Operational Workflow Diagram

G Start Pre-Handling Risk Assessment (Review SDS & Physical State) PPE Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Activate Engineering Controls (Chemical Fume Hood / LEV) PPE->Hood Weigh Weighing & Transfer (Anti-static measures, minimal drop height) Hood->Weigh Decision Did a spill occur during transfer? Weigh->Decision Spill Spill Response Protocol (Wet-brushing / HEPA Vacuum ONLY) Decision->Spill Yes Clean Standard Decontamination (Wipe surfaces with damp cloth) Decision->Clean No Dispose Waste Disposal (Approved Solid Organic Waste) Spill->Dispose Clean->Dispose

Standard Operating Procedure and Spill Response Workflow for Solid Polyol Handling.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2009). Qualitative Risk Characterization and Management of Occupational Hazards: Control Banding (CB). Retrieved from[Link]

Sources

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